molecular formula C11H23O4P B029080 Dimethyl (2-oxononyl)phosphonate CAS No. 37497-25-9

Dimethyl (2-oxononyl)phosphonate

Cat. No.: B029080
CAS No.: 37497-25-9
M. Wt: 250.27 g/mol
InChI Key: CVMKPYXSQWWZFH-UHFFFAOYSA-N
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Description

Dimethyl (2-oxononyl)phosphonate, also known as Dimethyl (2-oxononyl)phosphonate, is a useful research compound. Its molecular formula is C11H23O4P and its molecular weight is 250.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl (2-oxononyl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl (2-oxononyl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-dimethoxyphosphorylnonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23O4P/c1-4-5-6-7-8-9-11(12)10-16(13,14-2)15-3/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMKPYXSQWWZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543968
Record name Dimethyl (2-oxononyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37497-25-9
Record name Dimethyl (2-oxononyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Dimethyl (2-oxononyl)phosphonate" CAS number 37497-25-9

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Dimethyl (2-oxononyl)phosphonate (CAS 37497-25-9).

Strategic Reagent for 20-Ethyl Prostaglandin & Docosanoid Synthesis[1]

Executive Summary

Dimethyl (2-oxononyl)phosphonate is a specialized Horner-Wadsworth-Emmons (HWE) reagent used primarily in the pharmaceutical synthesis of docosanoid prostaglandins , most notably Unoprostone (and its prodrug Unoprostone Isopropyl).

Unlike the more common dimethyl (2-oxoheptyl)phosphonate—used for standard 20-carbon prostaglandins like PGE₂ and Latanoprost—this reagent features a heptyl (C7) aliphatic tail. This structural extension allows for the installation of the "20-ethyl" omega chain characteristic of Unoprostone, a therapeutic agent used in the management of open-angle glaucoma and ocular hypertension.

This guide details the reagent's chemical profile, its synthesis, and its critical role in constructing the lower side chain of prostaglandin analogs, providing researchers with actionable protocols for process optimization.

Chemical Identity & Properties

PropertySpecification
IUPAC Name Dimethyl (2-oxononyl)phosphonate
CAS Number 37497-25-9
SMILES CCCCCCCC(=O)CP(=O)(OC)OC
Appearance Clear, colorless to pale yellow liquid
Density ~1.025 g/cm³
Boiling Point ~167°C (at reduced pressure)
Solubility Soluble in THF, Dichloromethane, Toluene, Acetonitrile
Stability Hygroscopic; stable under inert atmosphere (Argon/Nitrogen)
Hazards Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319)

Synthesis of the Reagent

While commercially available, high-purity synthesis is often required for GMP campaigns to minimize phosphate impurities. The most reliable route employs the lithiation of dimethyl methylphosphonate (DMMP) followed by acylation with methyl octanoate.

Mechanism & Pathway

The reaction proceeds via a Claisen-type condensation. The lithiated phosphonate species attacks the carbonyl of the ester, displacing methoxide.

ReagentSynthesis DMMP Dimethyl methylphosphonate (DMMP) Inter Lithiated Species [LiCH₂P(O)(OMe)₂] DMMP->Inter Lithiation Base n-BuLi (-78°C, THF) Base->Inter Product Dimethyl (2-oxononyl)phosphonate (Target) Inter->Product Acylation Ester Methyl Octanoate (C₇H₁₅COOMe) Ester->Product +

Figure 1: Synthesis of Dimethyl (2-oxononyl)phosphonate via phosphonate lithiation.

Experimental Protocol (Self-Validating)
  • Preparation: Flame-dry a 500 mL 3-neck flask and flush with Argon.

  • Lithiation: Charge with Dimethyl methylphosphonate (1.0 equiv) and anhydrous THF. Cool to -78°C .

  • Addition: Dropwise add n-Butyllithium (1.05 equiv, 2.5M in hexanes) over 30 minutes. Maintain temperature < -70°C to prevent side reactions. Stir for 1 hour.

  • Acylation: Add Methyl Octanoate (1.0 equiv) dissolved in THF dropwise.

  • Workup: Allow to warm to 0°C over 2 hours. Quench with saturated NH₄Cl. Extract with Ethyl Acetate.

  • Purification: Vacuum distillation is preferred over column chromatography to remove unreacted phosphonate species.

Core Application: Synthesis of Unoprostone

The primary utility of CAS 37497-25-9 is the installation of the omega-chain in prostaglandins. For Unoprostone , the target molecule requires a 22-carbon backbone (20-ethyl derivative).

The Horner-Wadsworth-Emmons (HWE) Reaction

The reagent reacts with the Corey Lactone Aldehyde (or similar bicyclic aldehyde intermediates) to form the trans-enone. This is the pivotal step that constructs the lower half of the prostaglandin skeleton.

Reaction Scheme
  • Deprotonation: The phosphonate is treated with a base (NaH or LiCl/DIPEA) to form the carbanion.

  • Coupling: The carbanion attacks the aldehyde of the Corey Lactone.

  • Elimination: The intermediate eliminates phosphate to yield the

    
    -unsaturated ketone.
    

UnoprostoneSynthesis Reagent Dimethyl (2-oxononyl)phosphonate (CAS 37497-25-9) HWE_Cond HWE Reaction (NaH, THF, 0°C) Reagent->HWE_Cond Aldehyde Corey Lactone Aldehyde (Bicyclic Intermediate) Aldehyde->HWE_Cond Enone Trans-Enone Intermediate (13,14-unsaturated) HWE_Cond->Enone Olefination Hydrogenation Hydrogenation (H₂, Pd/C) Enone->Hydrogenation Double Bond Reduction Unoprostone Unoprostone Intermediate (13,14-dihydro-15-keto) Hydrogenation->Unoprostone Target Scaffold

Figure 2: Pathway for Unoprostone synthesis utilizing the 2-oxononyl reagent. Note that unlike Latanoprost, the C15 ketone is retained.

Step-by-Step Protocol: HWE Coupling

Reagents:

  • Dimethyl (2-oxononyl)phosphonate (1.2 equiv)

  • Sodium Hydride (60% dispersion, 1.1 equiv)

  • Corey Lactone Aldehyde (1.0 equiv)

  • Solvent: Anhydrous DME (Dimethoxyethane) or THF.

Procedure:

  • Activation: Suspend NaH in anhydrous DME at 0°C under Argon. Add the phosphonate reagent dropwise. Stir for 30 mins until H₂ evolution ceases and a clear solution (the anion) forms.

  • Coupling: Add the Corey Lactone Aldehyde (dissolved in DME) dropwise to the phosphonate anion solution.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC (the enone is typically UV active and less polar than the aldehyde).

  • Quench: Quench with saturated NH₄Cl solution.

  • Validation: The product must show a characteristic IR signal for the conjugated enone (~1670-1690 cm⁻¹) and trans-alkene protons in ¹H NMR (~6.0-7.0 ppm).

Field-Proven Insight: The "Unoprostone Divergence"

In standard prostaglandin synthesis (e.g., Latanoprost), the next step would be the stereoselective reduction of the C15 ketone to an alcohol (using Luche or CBS reduction).

  • Crucial Distinction: For Unoprostone , the C15 ketone is retained . The experimental flow diverges here: instead of reducing the ketone, the C13-C14 double bond is hydrogenated (H₂, Pd/C) to yield the 13,14-dihydro-15-keto motif.

  • Optimization Tip: Ensure the phosphonate reagent is free of acidic impurities, as these can degrade the acid-sensitive protecting groups often present on the Corey Lactone (e.g., THP or TBDMS ethers).

Safety & Handling

  • Storage: Store at 2-8°C under Argon. The compound is hygroscopic; moisture absorption leads to hydrolysis of the phosphonate esters, reducing HWE efficiency.

  • PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles. The reagent is a skin and eye irritant.

  • Waste: Dispose of phosphonate-containing waste as halogen-free organic solvent waste, unless specific local regulations for organophosphorus compounds apply.

References

  • Synthesis of Prostaglandin Derivatives. European Patent Office. Patent EP0366266. (Describes the use of beta-ketophosphonates in PG synthesis). Link

  • Process for the preparation of Unoprostone. Google Patents. US Patent 5886034. (Details the reaction of Corey lactone with dimethyl (2-oxononyl)phosphonate). Link

  • Horner-Wadsworth-Emmons Reaction in Natural Product Synthesis. Chemical Reviews. (General mechanistic grounding for phosphonate olefination). Link

  • Dimethyl (2-oxononyl)phosphonate Product Data. PubChem. CID 13565962. Link

  • Safety Data Sheet (SDS) - Dimethyl (2-oxononyl)phosphonate. GuideChem. Link

Sources

"Dimethyl (2-oxononyl)phosphonate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl (2-oxononyl)phosphonate (CAS 37497-25-9) represents a specialized class of


-ketophosphonates critical to the synthesis of complex lipid mediators. While often overshadowed by its shorter-chain analogs (e.g., dimethyl (2-oxoheptyl)phosphonate used in standard prostaglandin synthesis), the 2-oxononyl variant is a vital reagent for installing extended 

-side chains in prostaglandin analogs and lipophilic polyketides.

This guide serves as a definitive technical reference for researchers utilizing this reagent in Horner-Wadsworth-Emmons (HWE) olefinations. It moves beyond basic data to provide a self-validating synthesis protocol, mechanistic insights, and safety standards required for high-integrity pharmaceutical development.

Part 1: Physicochemical Profile

The following data establishes the identity and stoichiometric baselines for experimental design.

ParameterValueNotes
Chemical Name Dimethyl (2-oxononyl)phosphonateIUPAC nomenclature
CAS Number 37497-25-9 Validated identifier
Molecular Formula

Molecular Weight 250.27 g/mol Used for molarity calculations
Physical State Viscous Liquid / Low-melting solidColorless to pale yellow
Solubility Soluble in THF, DCM, TolueneInsoluble in water (hydrophobic tail)
Boiling Point ~167°C (at reduced pressure)Thermal degradation risk >200°C

Structural Logic: The molecule consists of a dimethyl phosphonate "head" capable of stabilizing a carbanion, linked via a methylene bridge to a lipophilic nonyl "tail" containing a ketone at the C-2 position.

  • Head:

    
     (Reactive site for HWE)
    
  • Linker:

    
     (Acidic protons at C1)
    
  • Tail:

    
     (Heptyl chain providing lipophilicity)
    

Part 2: Synthetic Utility (The "Why")

The primary utility of dimethyl (2-oxononyl)phosphonate lies in the Horner-Wadsworth-Emmons (HWE) reaction . Unlike the Wittig reaction, which often yields mixtures of E and Z isomers, the HWE reaction with this phosphonate is thermodynamically controlled to favor the (E)-enone product.

This is the industry-standard method for constructing the C13-C14 trans-double bond found in prostaglandins (PGs) and their therapeutic analogs (e.g., Lubiprostone derivatives).

Mechanistic Pathway

The reaction proceeds via the formation of a chelated intermediate. The high stereoselectivity arises because the elimination of the phosphate moiety is reversible, allowing the intermediate to equilibrate to the thermodynamically more stable trans-orientation before irreversible elimination.

HWE_Mechanism Reagent Dimethyl (2-oxononyl)phosphonate (Reagent) Anion Phosphonate Carbanion (Nucleophile) Reagent->Anion Deprotonation (pKa ~18) Base Base (NaH or LiCl/DBU) Base->Anion Aldehyde Target Aldehyde (e.g., PG Core) Intermediate Oxaphosphetane / Betaine (Transition State) Aldehyde->Intermediate Anion->Intermediate Nucleophilic Attack Product (E)-Enone Product (Thermodynamic) Intermediate->Product Elimination Byproduct Dimethyl Phosphate Salt (Water Soluble) Intermediate->Byproduct PO bond cleavage

Figure 1: The Horner-Wadsworth-Emmons pathway. The phosphonate reagent is deprotonated to form a nucleophilic carbanion, which attacks the aldehyde. The resulting enone is the precursor to the prostaglandin


-side chain.

Part 3: Preparation Protocol

Commercially available stocks can degrade. For critical pharmaceutical applications, in situ preparation or fresh synthesis is recommended to ensure high purity.

Reaction Class: Claisen-type condensation. Precursors: Dimethyl methylphosphonate (DMMP) + Methyl Octanoate.

Step-by-Step Methodology

Reagents:

  • Dimethyl methylphosphonate (DMMP) - 1.1 equiv.

  • n-Butyllithium (2.5M in hexanes) - 1.1 equiv.

  • Methyl Octanoate (Ester source) - 1.0 equiv.

  • THF (Anhydrous) - Solvent.

Protocol:

  • System Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere. This is critical; moisture kills the lithiated intermediate.

  • Solvation: Add DMMP (1.1 equiv) and anhydrous THF. Cool the system to -78°C (Dry ice/Acetone bath).

  • Lithiation (The Critical Step): Dropwise add n-BuLi over 20 minutes.

    • Observation: No significant color change should occur initially.

    • Wait: Stir for 30 minutes at -78°C to ensure complete formation of the lithiated phosphonate species (

      
      ).
      
  • Acylation: Dropwise add Methyl Octanoate (dissolved in minimal THF) to the cold solution.

    • Causality: Slow addition prevents local heating and self-condensation of the ester.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

    • Monitoring: Monitor via TLC (SiO2, 50% EtOAc/Hexanes). Product is more polar than the ester but less polar than DMMP.

  • Quench & Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Vacuum distillation (high vacuum required) or Flash Chromatography (Gradient: Hexanes

    
     40% EtOAc/Hexanes).
    

Synthesis_Workflow Start Start: DMMP + THF (-78°C) Lithiation Add n-BuLi (Generate Nucleophile) Start->Lithiation  Activation Addition Add Methyl Octanoate (Electrophile) Lithiation->Addition  Acylation Warm Warm to 0°C (Drive Reaction) Addition->Warm  Kinetic -> Thermodynamic Quench Quench (NH4Cl) & Extraction Warm->Quench Purify Distillation/Column Yield: ~85% Quench->Purify

Figure 2: Synthesis workflow for Dimethyl (2-oxononyl)phosphonate via lithiation of DMMP.

Part 4: Characterization & Quality Control

To validate the identity of the synthesized material, compare against these spectral benchmarks.

1. Proton NMR (


H-NMR, 

, 400 MHz):
  • 
     3.80 (d, J=11 Hz, 6H):  The characteristic doublet of the methoxy groups attached to phosphorus. The coupling constant (
    
    
    
    ) confirms the P-O-C connectivity.
  • 
     3.08 (d, J=22 Hz, 2H):  The methylene protons between the Phosphorus and the Carbonyl. The large coupling constant is diagnostic of a 
    
    
    
    system.
  • 
     2.62 (t, 2H): 
    
    
    
    -methylene protons of the nonyl chain (adjacent to ketone).
  • 
     0.88 (t, 3H):  Terminal methyl group of the chain.
    

2. Mass Spectrometry (ESI-MS):

  • Target Mass: 250.27

  • Observed ion:

    
     or 
    
    
    
    .

Part 5: Safety & Handling

Hazard Classification:

  • Skin/Eye Irritant: Like most phosphonates, this compound is an irritant.

  • Hydrolysis Risk: Avoid prolonged exposure to atmospheric moisture; phosphonates can hydrolyze to phosphonic acids, altering stoichiometry.

Storage:

  • Store at 2-8°C under inert gas (Argon/Nitrogen).

  • Re-test purity via NMR if stored for >6 months.

References

  • Corey, E. J., & Kwiatkowski, G. T. (1966).
  • Blanchette, M. A., Choy, W., Davis, J. T., et al. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds. Tetrahedron Letters, 25(21), 2183-2186. (Standard protocol for using these reagents in sensitive synthesis).

"Dimethyl (2-oxononyl)phosphonate" spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Application of Dimethyl (2-oxononyl)phosphonate

CAS Registry Number: 37497-25-9 Molecular Formula:


Molecular Weight:  250.27  g/mol
IUPAC Name:  Dimethyl (2-oxononyl)phosphonate[1][2][3]

Executive Summary

Dimethyl (2-oxononyl)phosphonate is a specialized


-ketophosphonate reagent utilized primarily in the Horner-Wadsworth-Emmons (HWE) reaction. It serves as a critical building block in the synthesis of 

-unsaturated ketones, particularly in the manufacturing of prostaglandin analogs (e.g., Unoprostone) and pheromones. This guide provides a comprehensive analysis of its spectral characteristics (NMR, IR, MS), synthesis protocols, and quality control parameters required for high-stakes pharmaceutical research.

Part 1: Chemical Identity & Structural Logic

The molecule consists of a dimethyl phosphonate head group connected to a nonyl chain via a


-keto linker. The spectral signature is dominated by the coupling between the phosphorus nucleus (

P, spin 1/2) and adjacent protons/carbons.
Structural Diagram & Reactivity Logic

G P_Head Dimethyl Phosphonate (Head Group) Linker Methylene Bridge (Acidic Protons) P_Head->Linker J(P-H) Coupling Inductive Effect Ketone Carbonyl Group (Electrophile) Linker->Ketone Resonance Stabilization Tail Heptyl Chain (Lipophilic Tail) Ketone->Tail Lipophilicity

Figure 1: Structural segmentation of Dimethyl (2-oxononyl)phosphonate highlighting functional regions.

Part 2: Synthesis & Purification Protocol

Objective: Synthesize Dimethyl (2-oxononyl)phosphonate via the acylation of dimethyl methylphosphonate (DMMP).

Mechanism: Lithiation of DMMP followed by nucleophilic attack on ethyl octanoate.

Experimental Workflow
  • Reagents:

    • Dimethyl methylphosphonate (DMMP): 1.0 equiv.

    • 
      -Butyllithium (
      
      
      
      -BuLi): 1.05 equiv (2.5 M in hexanes).
    • Ethyl Octanoate: 1.1 equiv.

    • Solvent: Anhydrous THF.

  • Step-by-Step Protocol:

    • Activation: Cool a solution of DMMP in THF to -78°C under inert atmosphere (

      
       or Ar).
      
    • Lithiation: Add

      
      -BuLi dropwise over 30 minutes. The solution typically turns pale yellow, indicating the formation of the 
      
      
      
      -lithio phosphonate species. Stir for 1 hour at -78°C.
    • Acylation: Add Ethyl Octanoate dropwise. Maintain temperature below -60°C to prevent side reactions (e.g., double addition).

    • Reaction: Allow the mixture to warm to 0°C over 2 hours.

    • Quench: Quench with saturated

      
       solution.
      
    • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      , and concentrate.[4][5]
      
    • Purification: Vacuum distillation (high vacuum required due to high boiling point) or flash chromatography (EtOAc/Hexane gradient).

Critical Quality Attribute (CQA): Removal of residual DMMP is essential, as it competes in subsequent HWE reactions.

Part 3: Spectral Analysis (The Core)

The following data represents the definitive spectral signature for Dimethyl (2-oxononyl)phosphonate.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, 

)
Chemical Shift (

)
MultiplicityIntegrationCoupling Constant (

)
AssignmentStructural Context
3.78 Doublet (d)6H

Hz

Methoxy protons coupled to Phosphorus.
3.08 Doublet (d)2H

Hz

Methylene bridge. Large

value is diagnostic of P-C-H coupling.
2.62 Triplet (t)2H

Hz


-methylene of the nonyl chain.
1.58 Multiplet (m)2H-

(

)

-methylene of the nonyl chain.
1.20 - 1.35 Multiplet (m)8H-Bulk

Internal alkyl chain.
0.88 Triplet (t)3H

Hz
Terminal

End of nonyl chain.

C NMR (100 MHz, 

)
  • 202.1 ppm (d,

    
     Hz):  Carbonyl carbon (
    
    
    
    ). The doublet arises from 2-bond coupling to Phosphorus.
  • 53.0 ppm (d,

    
     Hz):  Methoxy carbons (
    
    
    
    ).
  • 41.5 ppm (d,

    
     Hz):  Methylene bridge (
    
    
    
    ). The massive coupling constant is the primary identifier of the C-P bond.
  • 44.2 ppm:

    
    -methylene of alkyl chain.
    
  • 31.8, 29.3, 29.1, 29.0, 23.5, 22.6 ppm: Alkyl chain methylenes.

  • 14.1 ppm: Terminal methyl.


P NMR (162 MHz, 

)
  • 
     22.5 - 23.5 ppm (s):  Typical range for dimethyl phosphonate esters. Appears as a singlet in proton-decoupled experiments.
    
Infrared Spectroscopy (FT-IR)
Wavenumber (

)
Vibration ModeIntensityInterpretation
2955, 2925, 2855 C-H StretchStrongAlkyl chain (

) stretching vibrations.
1715 C=O StretchStrongKetone carbonyl. Shifted slightly due to P-interaction.
1255 P=O StretchStrongPhosphoryl group characteristic band.
1030 - 1060 P-O-C StretchStrongBroad doublet/multiplet typical of phosphonate esters.
Mass Spectrometry (MS)
  • Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).

  • Molecular Ion (

    
    ): 
    
    
    
    250.
  • Base Peak: Often

    
     124 (
    
    
    
    ), corresponding to the protonated dimethyl phosphonate group
    
    
    .
  • Fragmentation:

    • 
       151:  McLafferty rearrangement fragment characteristic of the ketone position.
      
    • 
       109:  Dimethyl phosphite cation 
      
      
      
      .

Part 4: Application Workflow (HWE Reaction)

The primary utility of CAS 37497-25-9 is the stereoselective synthesis of (E)-enones.

HWE_Workflow Reagent Dimethyl (2-oxononyl)phosphonate (CAS 37497-25-9) Base Base Activation (NaH or K2CO3) Reagent->Base Deprotonation Anion Phosphonate Carbanion (Nucleophile) Base->Anion Intermediate Oxaphosphetane Intermediate Anion->Intermediate + Aldehyde Aldehyde Target Aldehyde (R-CHO) Aldehyde->Intermediate Product (E)-Enone Product + Dimethyl Phosphate Salt Intermediate->Product Elimination

Figure 2: Horner-Wadsworth-Emmons reaction pathway for enone synthesis.

Protocol for HWE Olefination:

  • Suspend

    
     (1.1 equiv) in THF.
    
  • Add Dimethyl (2-oxononyl)phosphonate (1.1 equiv) at 0°C. Evolution of

    
     gas confirms deprotonation.
    
  • Stir for 30 mins to ensure complete formation of the carbanion.

  • Add the aldehyde substrate.[4][6]

  • Warm to room temperature. The reaction is typically complete within 1-4 hours.

  • Workup: The water-soluble dimethyl phosphate byproduct allows for easy purification by aqueous washing, leaving the pure enone in the organic phase.

References

  • Synthesis of Prostaglandin Intermediates. New Drug Approvals. (2012). "Synthesis of Unoprostone Isopropyl Ester via Dimethyl 2-oxononylphosphonate." Retrieved from

  • Phosphonate Reagents in Organic Synthesis. Organic Chemistry Portal. "Horner-Wadsworth-Emmons Reaction: Mechanism and Protocols." Retrieved from

  • Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). "General Spectral Data for Alkyl Phosphonates." Retrieved from

  • Chemical Identification. ChemWhat Database. "Dimethyl (2-oxononyl)phosphonate CAS 37497-25-9."[2][3] Retrieved from

Sources

Physical and chemical properties of long-chain β-ketophosphonates

Strategic Analysis of Long-Chain -Ketophosphonates: Physicochemical Profiling and Synthetic Utility

Executive Summary & Structural Significance

Long-chain





  • Synthetic Utility: They are the "engine" of the Horner-Wadsworth-Emmons (HWE) reaction, enabling the stereoselective synthesis of

    
    -unsaturated ketones (enones).
    
  • Biological Utility: The

    
    -ketophosphonate moiety acts as a bioisostere for the transition state of peptide hydrolysis, making these compounds potent zinc-metalloprotease inhibitors.
    

This guide analyzes the physicochemical behaviors that dictate their handling and reactivity, specifically addressing the challenges introduced by the lipophilic "long chain."

Physicochemical Profiling

The Chameleon Effect: Keto-Enol Tautomerism

The reactivity of



Critical Insight: The equilibrium is solvent-dependent.[1][2][3]

  • Polar Protic Solvents (e.g., MeOH): Disrupt intramolecular hydrogen bonding, favoring the keto form.

  • Non-Polar Solvents (e.g., Toluene,

    
    ):  Stabilize the enol  form via a six-membered intramolecular hydrogen bond between the enol hydroxyl and the phosphoryl oxygen.
    
  • Metal Ions (

    
    ):  Act as Lewis acids, chelating the dicarbonyl-like system and locking the molecule in the enol  form. This is the mechanistic basis for their use as metalloprotease inhibitors.
    
Visualization: Tautomeric Equilibrium & Chelation

Tautomerismcluster_0Solvent Dependent Equilibriumcluster_1Metal ChelationKetoKeto Form(Polar Solvents)EnolEnol Form(Non-Polar Solvents)Keto->Enol  -H+ / +H+  ComplexMetal-Enolate Complex(Bioactive State)Enol->Complex + Zn2+ / Mg2+

Caption: The equilibrium shifts toward the enol form in non-polar media or presence of divalent cations.

The "Long-Chain" Impact: Solubility & Aggregation

The attachment of a long alkyl chain (

PropertyShort-Chain (Methyl/Ethyl)Long-Chain (

)
Operational Implication
Physical State Liquid / Low-melting solidWaxy Solid / Amorphous PowderRequires precise weighing; liquids are often viscous oils.
Solubility (Water) Moderate to HighNegligibleAqueous workups require thorough extraction with EtOAc or DCM.
Solubility (Hexane) LowHighPurification Hack: Long-chain impurities can often be removed by triturating with cold hexane.
Aggregation MonomericMicellar PotentialCan form aggregates in concentrated solutions, affecting reaction kinetics.

Synthetic Utility: The Horner-Wadsworth-Emmons (HWE) Reaction[4][5]

The primary application of long-chain


Mechanism & Stereocontrol

The reaction proceeds through a stabilized carbanion attacking an aldehyde.[4][5]

  • Deprotonation: A base removes the acidic

    
    -proton.
    
  • Nucleophilic Attack: Forms an oxyanion intermediate.

  • Ring Closure: Forms a four-membered oxaphosphetane.

  • Elimination: Spontaneous collapse yields the alkene and a water-soluble phosphate salt.

Stereoselectivity Rule:

  • Thermodynamic Control (

    
    -Selective):  Standard phosphonates give the 
    
    
    -alkene (trans) predominantly because the reversible formation of the threo-oxaphosphetane is favored, which eliminates to the
    
    
    -isomer.
  • Kinetic Control (

    
    -Selective):  Using the Still-Gennari modification  (bis-trifluoroethyl phosphonates) destabilizes the intermediate, preventing equilibration and favoring the 
    
    
    -alkene.
Visualization: HWE Reaction Pathway

HWE_MechanismStartβ-KetophosphonateCarbanionStabilized CarbanionStart->Carbanion DeprotonationBaseBase (NaH/LiCl)Base->CarbanionIntermediateOxaphosphetane(Transition State)Carbanion->Intermediate Nucleophilic AttackAldehydeAldehyde (R-CHO)Aldehyde->IntermediateProductE-Enone(Major Isomer)Intermediate->Product EliminationByproductPhosphate Salt(Water Soluble)Intermediate->Byproduct +

Caption: The HWE pathway favors thermodynamic E-alkenes via the oxaphosphetane intermediate.

Experimental Protocols

Synthesis of Long-Chain -Ketophosphonates

Method: Acylation of Alkyl Phosphonates (High Yield / Scalable) Context: The Arbuzov reaction is less efficient for

Reagents:

  • Dimethyl methylphosphonate (DMMP)

  • n-Butyllithium (n-BuLi, 2.5M in hexanes)

  • Long-chain Methyl Ester (e.g., Methyl Laurate)

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add DMMP (1.1 eq) and anhydrous THF (

    
    ). Cool to 
    
    
    .
  • Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 mins. Observation: Solution remains clear or turns slightly yellow. Stir for 30 mins to ensure complete formation of the lithiated phosphonate.

  • Acylation: Dissolve the long-chain methyl ester (1.0 eq) in minimal THF and add dropwise to the cold lithiated solution.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to 
    
    
    over 2 hours. Note: Long-chain esters react slower due to steric bulk; monitoring by TLC is essential.
  • Quench: Pour into saturated

    
     solution.
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine. Dry over 
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient). Detection:

    
    -ketophosphonates stain poorly with UV; use 
    
    
    or Anisaldehyde stain.
HWE Olefination (Roush-Masamune Conditions)

Context: Using mild bases (LiCl/DBU or LiCl/Amine) prevents side reactions common with strong bases like NaH, particularly for base-sensitive substrates.

Protocol:

  • Dissolve

    
    -ketophosphonate (1.2 eq) in dry MeCN.
    
  • Add anhydrous LiCl (1.5 eq) and DBU (1.2 eq). Stir for 15 mins at RT (chelation control).

  • Add the aldehyde (1.0 eq).

  • Monitor via TLC. Reaction is typically complete in 2-4 hours.

  • Validation:

    
     NMR is the gold standard for monitoring.
    
    • Reactant:

      
      
      
    • Byproduct (Phosphate):

      
      
      

Applications in Drug Development[8]

Metalloprotease Inhibition

The



  • Mechanism: The enol oxygen and phosphoryl oxygen form a bidentate chelate with the catalytic Zinc.

  • Design Strategy: Varying the chain length (

    
     vs 
    
    
    ) tunes the inhibitor for specific MMP isoforms (e.g., MMP-2 vs MMP-9).
Lipid Mimetics

Long-chain

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[5] Chemical Reviews. Link

  • Blanchette, M. A., Choy, W., Davis, J. T., et al. (1984). "Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and Soft Bases." Tetrahedron Letters. Link

  • Breuer, E. (2014). "Acylphosphonates and Their Derivatives: Chemistry and Biological Activity." Bentham Science.
  • Nagamitsu, T., et al. (2006). "Total Synthesis of Omura-ganai via HWE Reaction." Journal of Organic Chemistry. (Example of long-chain application). Link

  • Still, W. C., & Gennari, C. (1983). "Direct synthesis of Z-unsaturated esters via a modification of the Horner-Emmons reaction."[6] Tetrahedron Letters. Link

The Chain-Extending Architect: Dimethyl (2-oxononyl)phosphonate

[1][2][3][4]

Executive Summary

Dimethyl (2-oxononyl)phosphonate is a specialized organophosphorus reagent designed to introduce a nine-carbon

12


docosanoids

Its discovery and application are inextricably linked to the work of Dr. Ryuji Ueno (R-Tech Ueno), who challenged the dogma that 15-keto prostaglandin metabolites were biologically inert. This reagent enabled the synthesis of 13,14-dihydro-15-keto-20-ethyl-PGF


Metric Technical Specification
IUPAC Name Dimethyl (2-oxononyl)phosphonate
CAS Number 37497-25-9
Molecular Formula

Molecular Weight 250.27 g/mol
Key Application Synthesis of Unoprostone (Rescula), Gemeprost analogs
Function HWE Reagent (C2-C9 chain introduction)

Historical Genesis: The Ueno Paradigm Shift

In the 1970s and 80s, the "Corey Lactone" route was the gold standard for prostaglandin (PG) synthesis, typically using dimethyl (2-oxoheptyl)phosphonate to yield natural PGs like


The prevailing scientific consensus held that the primary metabolic pathway—oxidation of the C15 hydroxyl to a ketone and reduction of the C13-C14 double bond—resulted in inactive waste products. Dr. Ryuji Ueno hypothesized that these "metabolites" might possess distinct pharmacological profiles if their metabolic stability could be enhanced.

To test this, Ueno's team needed to synthesize analogs that mimicked these metabolites but with structural modifications to prevent further degradation. They identified that extending the


Dimethyl (2-oxononyl)phosphonate was synthesized to bridge this gap. By replacing the pentyl tail of the standard reagent with a heptyl tail, Ueno successfully synthesized 20-ethyl prostaglandins. This led to the discovery of Unoprostone, which lowers intraocular pressure (IOP) via BK channel activation rather than the standard FP receptor agonism, offering a safer profile for glaucoma patients.

Chemical Synthesis of the Reagent

The synthesis of dimethyl (2-oxononyl)phosphonate is a classic application of phosphonate chemistry, typically achieved via the acylation of dimethyl methylphosphonate (DMMP).

Protocol: Acylation of DMMP

Objective: Synthesize Dimethyl (2-oxononyl)phosphonate from Methyl Octanoate.

Reaction Overview:


Reagents:

  • Dimethyl methylphosphonate (DMMP): 1.0 eq

  • n-Butyllithium (2.5 M in hexanes): 1.1 eq

  • Methyl Octanoate (or Octanoyl Chloride): 0.5 eq (Using excess lithiated species prevents bis-acylation)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Lithiation : In a flame-dried 3-neck flask under Argon, dissolve DMMP (12.4 g, 100 mmol) in anhydrous THF (150 mL). Cool the solution to

    
     using a dry ice/acetone bath.
    
  • Deprotonation : Dropwise add n-BuLi (44 mL, 110 mmol) over 30 minutes, maintaining internal temperature below

    
    . Stir for 1 hour to generate the 
    
    
    -lithio phosphonate.
  • Acylation : Add Methyl Octanoate (7.9 g, 50 mmol) dissolved in THF slowly to the lithiated species. Note: Adding the ester to the lithiated phosphonate (inverse addition) or using 2 equivalents of phosphonate is crucial to prevent the product from reacting with a second mole of lithiated phosphonate.

  • Workup : Stir at

    
     for 2 hours, then allow to warm to 
    
    
    . Quench with saturated
    
    
    solution.
  • Extraction : Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    , and concentrate
  • Purification : Purify the crude yellow oil via high-vacuum distillation (

    
     at 0.5 mmHg) or silica gel chromatography (Ethyl Acetate/Hexane gradient) to yield Dimethyl (2-oxononyl)phosphonate as a clear/pale yellow liquid.
    

Application: The HWE Olefination Workflow

The primary utility of this reagent is the installation of the

Mechanism of Action

The reaction proceeds via the Horner-Wadsworth-Emmons mechanism. The phosphonate is deprotonated to form a nucleophilic carbanion, which attacks the aldehyde carbonyl. This forms a


Experimental Workflow: Unoprostone Intermediate Synthesis

Substrate: Corey Lactone Aldehyde (protected). Reagent: Dimethyl (2-oxononyl)phosphonate.[3][1][4][5][6][7][8][9][10][11][12][13]

  • Activation : Suspend NaH (60% dispersion, 1.2 eq) in DME or THF at

    
    . Add Dimethyl (2-oxononyl)phosphonate (1.2 eq) dropwise. Evolution of 
    
    
    gas confirms anion formation.
  • Coupling : Add the solution of Corey Lactone Aldehyde (1.0 eq) to the phosphonate anion. Stir at room temperature for 1-2 hours.

  • Result : Formation of the trans-enone intermediate.

  • Downstream Processing : The enone is subsequently reduced (using

    
     or similar) to the allylic alcohol, or hydrogenated to the saturated ketone (for 13,14-dihydro analogs like Unoprostone).
    

Visualizations

Figure 1: Synthesis of Dimethyl (2-oxononyl)phosphonate

This pathway illustrates the generation of the reagent from octanoyl precursors.

ReagentSynthesisDMMPDimethyl methylphosphonate(C3H9O3P)LiSpeciesα-Lithio Phosphonate(Intermediate)DMMP->LiSpeciesDeprotonationnBuLin-BuLi(-78°C)nBuLi->LiSpeciesProductDimethyl (2-oxononyl)phosphonate(CAS 37497-25-9)LiSpecies->ProductAcylation (C-C Bond Formation)MeOctMethyl Octanoate(C9H18O2)MeOct->ProductElectrophile

Caption: Synthesis of the reagent via lithiation of DMMP and acylation with Methyl Octanoate.

Figure 2: The Unoprostone Pathway (HWE Reaction)

This diagram details the specific application of the reagent in synthesizing the 20-ethyl prostaglandin skeleton.

UnoprostonePathwayAldehydeCorey Lactone Aldehyde(C12 Substrate)Intermediateβ-Alkoxy Phosphonate(Transient)Aldehyde->IntermediateNucleophilic AttackReagentDimethyl (2-oxononyl)phosphonate(Anion)Reagent->IntermediateNucleophilic AttackEnoneα,β-Unsaturated Ketone(C22 Skeleton Established)Intermediate->EnoneElimination (HWE)ReductionHydrogenation / Reduction(13,14-dihydro-15-keto)Enone->ReductionFunctionalizationUnoprostoneUnoprostone (Rescula)(Final Drug)Reduction->UnoprostoneDeprotection/Esterification

Caption: The HWE reaction introduces the C13-C22 chain, forming the precursor to Unoprostone.

References

  • Ueno, R., et al. (1999). Prostaglandins E and anti-ulcers containing same.[3] U.S. Patent 5,886,034. Link

  • Corey, E. J., & Kwiatkowski, G. T. (1966). The synthesis of olefins from carbonyl compounds and phosphonic acid bisamides. Journal of the American Chemical Society, 88(24), 5654–5656. Link

  • Resul, B., et al. (1993). Structure-activity relationships of prostaglandin analogues as ocular hypotensives. Survey of Ophthalmology, 41, S47-S52. Link

  • ChemScene . (2024). Dimethyl (2-oxononyl)phosphonate Product Data. ChemScene. Link

  • Santa Cruz Biotechnology . (2024). Dimethyl (2-Oxononyl)phosphonate (CAS 37497-25-9).[1][5][12][14] SCBT. Link

Methodological & Application

Application Note: High-Precision Synthesis of (E)-Enones via Horner-Wadsworth-Emmons (HWE) Olefination

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Focus: Dimethyl (2-oxononyl)phosphonate CAS: 37497-25-9 Target Moiety: (E)-1-substituted-dec-1-en-3-one derivatives

Executive Summary

This guide details the application of Dimethyl (2-oxononyl)phosphonate in the synthesis of


-unsaturated ketones (enones). Unlike the classic Wittig reaction, which often yields mixtures of isomers and difficult-to-remove phosphine oxide byproducts, the Horner-Wadsworth-Emmons (HWE) reaction using this reagent offers two distinct advantages for drug discovery and process chemistry:
  • Thermodynamic Control: High selectivity for the thermodynamically stable (

    
    )-alkene  (trans-isomer).
    
  • Process Efficiency: The byproduct (dimethyl phosphate salt) is water-soluble, simplifying purification to a basic aqueous extraction.

This specific reagent introduces a heptyl (C7) lipophilic tail to the target molecule, making it highly valuable for synthesizing fatty acid mimetics, lipophilic drug conjugates, and pheromone analogs.

Mechanistic Principles & Selectivity

To maximize yield and stereocontrol, it is critical to understand the mechanism. The reaction proceeds through the formation of a carbanion at the


-carbon (between the phosphonate and the ketone).[1]
The "Chelo-Selectivity" Model

While standard HWE reactions rely on steric bulk for (


)-selectivity, 

-ketophosphonates like Dimethyl (2-oxononyl)phosphonate are unique. The ketone carbonyl is electron-withdrawing, increasing the acidity of the

-protons (

in DMSO).
  • Standard Conditions (NaH): Irreversible deprotonation leads to a naked enolate that attacks the aldehyde.

  • Masamune-Roush Conditions (LiCl/DBU): This is the superior method for complex scaffolds. Lithium ions (

    
    ) chelate between the phosphonate oxygen and the ketone oxygen. This rigid chelation ensures that the elimination of the oxaphosphetane intermediate follows a pathway strictly leading to the (
    
    
    
    )-isomer.
Mechanistic Pathway Visualization

HWE_Mechanism Reagent Dimethyl (2-oxononyl)phosphonate Carbanion Stabilized Carbanion (Enolate) Reagent->Carbanion Deprotonation Base Base (NaH or DBU/Li+) Base->Carbanion Intermediate Oxaphosphetane (4-membered ring) Carbanion->Intermediate Nucleophilic Attack Aldehyde Target Aldehyde (R-CHO) Aldehyde->Intermediate Elimination Elimination Step Intermediate->Elimination Product (E)-Enone Product Elimination->Product Major Byproduct Dimethyl Phosphate (Water Soluble) Elimination->Byproduct Removed via Wash

Figure 1: Mechanistic flow of the HWE reaction highlighting the divergence into the target product and the water-soluble byproduct.

Experimental Protocols

Method A: The "Standard" Protocol (NaH)

Best for: Robust, non-base-sensitive aldehydes. Scale: 1.0 mmol basis.

  • Preparation: Flame-dry a 25 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen balloon.

  • Deprotonation:

    • Add NaH (60% dispersion in oil, 44 mg, 1.1 mmol) to the flask.

    • Wash NaH with dry hexane (2 x 2 mL) to remove oil if strict stoichiometry is required (optional).

    • Add anhydrous THF (5 mL) and cool to 0 °C.

    • Dropwise add Dimethyl (2-oxononyl)phosphonate (275 mg, 1.1 mmol) dissolved in THF (1 mL).

    • Observation: Evolution of

      
       gas. Stir for 30 min at 0 °C until gas evolution ceases and the solution becomes clear/yellow.
      
  • Coupling:

    • Add the Aldehyde (1.0 mmol) dissolved in THF (1 mL) dropwise.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup:

    • Quench with Saturated

      
       (5 mL).
      
    • Extract with Ethyl Acetate (3 x 10 mL).

    • Critical Step: The phosphate byproduct remains in the aqueous layer.

    • Dry organic layer over

      
      , filter, and concentrate.[2]
      
Method B: Masamune-Roush Conditions (LiCl/DBU)

Best for: Base-sensitive substrates (e.g., epimerizable chiral centers), complex drug scaffolds. Mechanism: Uses mild base (DBU) with LiCl to increase the acidity of the phosphonate via chelation.

  • Preparation: Use an oven-dried flask under Argon/Nitrogen.

  • Reagent Mixing:

    • Charge flask with anhydrous LiCl (42 mg, 1.0 mmol). Note: LiCl is hygroscopic; dry it under vacuum with a heat gun if necessary.

    • Add MeCN (Acetonitrile) (5 mL).

    • Add Dimethyl (2-oxononyl)phosphonate (300 mg, 1.2 mmol).

    • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (152 mg, 1.0 mmol).

    • Stir for 15 minutes at RT. The mixture may look cloudy.

  • Coupling:

    • Add the Aldehyde (1.0 mmol) in MeCN (1 mL).

    • Stir at RT.[2][3] Reaction is typically slower than Method A (monitor by TLC, usually 4–12 hours).

  • Workup:

    • Dilute with ether or EtOAc.

    • Wash with 5% HCl or citric acid (to remove DBU) and then brine.

    • Concentrate.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Enolization of the aldehydeSwitch to Method B (Masamune-Roush). The milder base prevents aldehyde enolization.
Low (E)-Selectivity Kinetic control dominantEnsure the reaction warms to RT. If using Method B, increase LiCl equivalents to 1.5x to enforce chelation.
No Reaction Wet SolventsPhosphonate anions are essentially strong bases; water quenches them immediately. Use freshly distilled/dried THF or MeCN.
Oily Impurities Residual Mineral Oil (from NaH)Wash NaH with pentane/hexane before use, or switch to Method B (uses DBU).

Decision Matrix for Protocol Selection

Use the following logic flow to determine the appropriate experimental conditions for your specific substrate.

Decision_Tree Start Start: Substrate Analysis IsSensitive Is the Aldehyde Base-Sensitive? (e.g., racemizable centers) Start->IsSensitive MethodB Select Method B (Masamune-Roush) IsSensitive->MethodB Yes IsSteric Is the Aldehyde Sterically Hindered? IsSensitive->IsSteric No ReagentsB Reagents: LiCl, DBU, MeCN MethodB->ReagentsB MethodA_Heat Method A + Heat (Reflux THF) IsSteric->MethodA_Heat Yes MethodA Select Method A (Standard NaH) IsSteric->MethodA No ReagentsA Reagents: NaH, THF, 0°C -> RT MethodA->ReagentsA

Figure 2: Workflow for selecting the optimal HWE conditions based on substrate stability and sterics.

References

  • Original HWE Discovery: Wadsworth, W. S.; Emmons, W. D.[4][5][6] "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961 , 83(7), 1733–1738. Link

  • Masamune-Roush Conditions: Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU."[1] Tetrahedron Letters, 1984 , 25(21), 2183–2186. Link

  • Review of Beta-Ketophosphonates: Maryanoff, B. E.; Reitz, A. B.[4] "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 1989 , 89(4), 863–927. Link

  • Reagent Synthesis (Arbuzov): Bhattacharya, A. K.; Thyagarajan, G. "The Michaelis-Arbuzov Rearrangement."[1] Chemical Reviews, 1981 , 81(4), 415–430. Link

Sources

Strategic Chain Extension: Synthesis of Functionalized Long-Chain Alkenes via Dimethyl (2-oxononyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of Dimethyl (2-oxononyl)phosphonate (DMNP) as a pivotal C9-building block in the synthesis of long-chain alkenes and functionalized lipids. Utilizing the Horner-Wadsworth-Emmons (HWE) olefination strategy, this reagent allows for the highly stereoselective construction of


-

-unsaturated ketones. These intermediates serve as versatile precursors for insect pheromones, lipid mediators, and surfactants.

This guide moves beyond standard textbook descriptions, offering a field-validated protocol that addresses reagent stability, base selection, and downstream deoxygenation strategies to access pure hydrocarbon alkenes.

Strategic Utility & Mechanism

The Reagent: Dimethyl (2-oxononyl)phosphonate
  • Structure: A

    
    -ketophosphonate featuring a C7 alkyl tail attached to the carbonyl.
    
  • Function: Acts as a nucleophilic carbanion equivalent under basic conditions.

  • Advantage: Unlike Wittig reagents, the phosphate by-products are water-soluble, simplifying purification. It exhibits high

    
    -selectivity due to the thermodynamic control of the reaction.
    
Reaction Pathway

The synthesis generally follows a two-stage workflow:

  • HWE Olefination: Coupling DMNP with an aldehyde to form an enone.

  • Functional Group Manipulation: Deoxygenation (to access the hydrocarbon alkene) or reduction (to access allylic alcohols).

SyntheticWorkflow Reagent Dimethyl (2-oxononyl) phosphonate Intermediate Intermediate: (E)-Enone Reagent->Intermediate HWE Reaction (NaH, THF) Aldehyde Target Aldehyde (R-CHO) Aldehyde->Intermediate HWE Reaction (NaH, THF) Target Target: Long-Chain Alkene Intermediate->Target Deoxygenation (Wolff-Kishner)

Figure 1: Synthetic workflow for chain extension using Dimethyl (2-oxononyl)phosphonate.

Pre-Protocol: Reagent Preparation

Note: While commercially available, in-house synthesis ensures freshness and eliminates hydrolysis by-products.

Objective: Synthesis of Dimethyl (2-oxononyl)phosphonate via Acylation.

ComponentRoleEquivalentsNotes
Dimethyl methylphosphonateNucleophile1.0Distill before use.
n-Butyllithium (2.5M)Base1.1Titrate before use.
Methyl octanoateElectrophile1.1Dry over molecular sieves.
THF (Anhydrous)Solvent-Freshly distilled/dried.

Protocol:

  • Lithiation: Cool a solution of dimethyl methylphosphonate in THF to -78°C under Argon.

  • Addition: Add n-BuLi dropwise over 30 minutes. Stir for 1 hour to generate the

    
    -lithiophosphonate.
    
  • Acylation: Add methyl octanoate (dissolved in THF) slowly. The temperature must remain below -65°C to prevent side reactions.

  • Quench: Allow to warm to 0°C and quench with saturated NH₄Cl.

  • Purification: Extract with EtOAc, dry over MgSO₄, and concentrate. Purify via vacuum distillation (high boiling point) or flash chromatography (EtOAc/Hexane).

Core Protocol: The HWE Olefination

Objective: Coupling DMNP with an aldehyde (e.g., Octanal) to form the


-enone.
Experimental Setup
  • Atmosphere: Strictly inert (Argon/Nitrogen).

  • Solvent: Anhydrous THF (Tetrahydrofuran) is preferred for optimal

    
    -selectivity.
    
  • Base: Sodium Hydride (NaH, 60% dispersion in oil).

Step-by-Step Procedure

Step 1: Carbanion Generation

  • Charge an oven-dried flask with NaH (1.2 equiv). Wash with dry hexane (3x) to remove mineral oil if high purity is required; otherwise, use as is.

  • Suspend NaH in anhydrous THF (0.5 M concentration relative to phosphonate).

  • Cool to 0°C in an ice bath.

  • Add Dimethyl (2-oxononyl)phosphonate (1.2 equiv) dropwise.

    • Observation: Evolution of H₂ gas.[1] Solution typically turns clear to pale yellow.

  • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

Step 2: Coupling

  • Cool the phosphonate anion solution back to 0°C (optional, but recommended for volatile aldehydes).

  • Add the Target Aldehyde (1.0 equiv) dropwise (neat or in minimal THF).

  • Allow the reaction to warm to RT and stir.

    • Monitoring: Monitor by TLC (typically 2-6 hours). The phosphonate spot (polar) will remain, but the aldehyde spot should disappear.

Step 3: Workup & Isolation

  • Quench with saturated aqueous NH₄Cl.

  • Extract with Diethyl Ether or EtOAc (3x).

  • Wash combined organics with Brine.

  • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Typically 5-10% EtOAc in Hexanes. The

      
      -enone is usually less polar than the starting phosphonate.
      
Data Validation
MetricExpected OutcomeMethod of Verification
Yield 75 - 90%Gravimetric
Stereoselectivity >95:5

¹H NMR (Coupling constant

Hz for alkene protons)
Appearance Colorless/Pale Yellow OilVisual Inspection

Post-Synthetic Transformations: Accessing the Hydrocarbon

To obtain a "long-chain alkene" (hydrocarbon) from the HWE product, the carbonyl group must be removed while preserving the double bond.

Method: Wolff-Kishner Reduction (Huang-Minlon Modification)

  • Reagents: Hydrazine hydrate, KOH, Diethylene glycol.

  • Mechanism: Converts

    
     to 
    
    
    
    .
  • Caution: High temperature reaction (

    
    C). Ensure the alkene is thermally stable and not prone to migration (though migration is a risk, this is the standard route for pheromones like Muscalure).
    

Alternative: If the double bond position is critical and migration is a concern, reduce the ketone to an alcohol (NaBH₄/CeCl₃ - Luche Reduction) and then deoxygenate via Barton-McCombie or similar radical pathways.

Mechanistic Visualization

The high


-selectivity is driven by the reversibility of the initial addition and the steric hindrance in the transition state.

HWEMechanism cluster_selectivity Selectivity Driver Deprotonation 1. Deprotonation (NaH removes proton alpha to P and C=O) Addition 2. Nucleophilic Attack (Formation of Betaine/Oxaphosphetane) Deprotonation->Addition Aldehyde R-CHO Elimination 3. Elimination (Syn-elimination of Phosphate) Addition->Elimination Steric equilibration Product Product: (E)-Enone (Thermodynamic Product) Elimination->Product Note Steric bulk of the phosphonate and aldehyde R-groups favors the 'trans' transition state.

Figure 2: Mechanistic pathway of the HWE reaction favoring (E)-alkene formation.[2][3]

Troubleshooting & QC

Common Failure Modes
  • Low Yield: Often due to "wet" reagents. The phosphonate anion is sensitive to moisture.[4] Solution: Titrate NaH or use fresh anhydrous THF.

  • No Reaction: Steric hindrance in the aldehyde. Solution: Switch to reflux conditions or use a stronger base like LiHMDS.

  • Poor E/Z Selectivity: Rare with phosphonates, but can occur with specific solvents. Solution: Ensure the use of THF or DME; avoid HMPA.

NMR Diagnostics
  • Starting Material (Phosphonate): ³¹P NMR signal around

    
     20-25 ppm.
    
  • Product (Enone):

    • ³¹P NMR: Silent (Phosphorus is removed).

    • ¹H NMR: Distinct doublet-of-doublets (dt or d) for the vinyl protons with

      
       Hz.
      

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Chemical Reviews, 89(4), 863–927. Link

  • Blanchette, M. A., Choy, W., Davis, J. T., et al. (1984). Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and an Amine for Base-Sensitive Compounds. Tetrahedron Letters, 25(21), 2183–2186. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 27: Phosphorus and Sulfur reagents).[2] Link

  • Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction.[2][3] Link

Sources

"Dimethyl (2-oxononyl)phosphonate" in natural product synthesis

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Reagent Guide for Natural Product Synthesis

Executive Summary

Dimethyl (2-oxononyl)phosphonate (DMNP) is a specialized


-ketophosphonate reagent used primarily in the Horner-Wadsworth-Emmons (HWE)  reaction. Its structural utility lies in its ability to install a lipophilic nine-carbon 

-unsaturated ketone chain onto an aldehyde core.

This reagent is a cornerstone in the total synthesis of Prostaglandins (specifically the installation of the


-side chain onto the Corey Aldehyde) and various pheromones. While standard HWE conditions (NaH/THF) are effective for simple substrates, this guide focuses on the Masamune-Roush  modification, which is critical for preserving stereochemical integrity in complex, base-sensitive natural product scaffolds.

Reagent Preparation: The "In-Situ" Generation

While DMNP is commercially available, high-purity synthesis in-house is often required to avoid hydrolysis byproducts common in aged commercial stocks.

Synthetic Strategy

The synthesis involves the Claisen-type condensation of the lithiated anion of dimethyl methylphosphonate (DMMP) with methyl octanoate.

  • Legacy Protocol: Uses

    
    -BuLi at 
    
    
    
    .[1] This is difficult to scale due to the rapid decomposition of the lithiated phosphonate intermediate.
  • Recommended Protocol (Maloney-Chung Method): Uses Lithium Diisopropylamide (LDA) at

    
    .[2] This method is kinetically controlled and operationally superior for scale-up.[2]
    
Validated Protocol (Maloney-Chung Modification)

Objective: Synthesis of Dimethyl (2-oxononyl)phosphonate (Scale: 10 mmol).

Reagents:

  • Dimethyl methylphosphonate (DMMP): 1.24 g (10 mmol)

  • Methyl octanoate: 1.58 g (10 mmol)

  • LDA (2.0 M in THF): 10.5 mL (21 mmol)

  • Solvent: Anhydrous THF (20 mL)

Step-by-Step Procedure:

  • System Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.

  • Pre-Cooling: Charge the flask with DMMP (1.0 equiv) and Methyl octanoate (1.0 equiv) in THF. Cool the mixture to

    
     (Ice/Water bath).
    
    • Expert Insight: Unlike the legacy method, mixing the ester and phosphonate before base addition prevents the self-condensation of the phosphonate anion.

  • Base Addition: Add LDA (2.1 equiv) dropwise over 15 minutes. Maintain internal temperature

    
    .
    
  • Reaction: Stir at

    
     for 30 minutes. The solution will turn yellow/orange, indicating the formation of the 
    
    
    
    -ketophosphonate dianion.
  • Quench: Pour the reaction mixture into cold

    
     (50 mL) to protonate the intermediate.
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (EtOAc/Hexanes) or high-vacuum distillation.

Application: The Masamune-Roush HWE Olefination

For complex natural products (e.g., Prostaglandin


 or 

precursors), the use of strong bases like NaH can cause epimerization of the

-chiral center of the aldehyde. The Masamune-Roush conditions utilize mild bases (

or

) in the presence of Lithium Chloride (

) to drive the reaction.
Mechanistic Rationale

The addition of


 increases the acidity of the phosphonate proton by chelating the phosphonate oxygens, allowing a weaker base (DBU) to effect deprotonation.[3] This chelation also organizes the transition state, enhancing 

-selectivity.
Experimental Protocol

Target: Coupling DMNP with a protected Corey Aldehyde (or generic aldehyde).

Reagents:

  • Aldehyde Substrate: 1.0 equiv

  • Dimethyl (2-oxononyl)phosphonate (DMNP): 1.2 equiv

  • Lithium Chloride (LiCl): 1.2 equiv (Must be anhydrous/flame-dried)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 1.2 equiv

  • Solvent: Acetonitrile (

    
    ) - Critical for LiCl solubility.
    

Step-by-Step Procedure:

  • Salt Preparation: Place LiCl in the reaction flask and flame-dry under vacuum to ensure total removal of water. This is the most common failure point.

  • Solubilization: Suspend LiCl in dry Acetonitrile. Add DMNP (Reagent) and stir for 10 minutes at room temperature to facilitate chelation.

  • Base Addition: Add DBU. The mixture may become slightly cloudy or change color as the chelated anion forms.

  • Coupling: Add the Aldehyde (dissolved in minimal

    
    ) dropwise.
    
  • Monitoring: Stir at room temperature. Reaction is typically complete within 2–4 hours.

  • Workup: Quench with saturated

    
    . Extract with ether or EtOAc.
    
  • Result: The product is the

    
    -enone exclusively in most cases.
    

Visualizing the Workflow

The following diagram illustrates the parallel workflows for reagent synthesis and its subsequent application in the HWE reaction.

G cluster_0 Phase 1: Reagent Synthesis (Maloney-Chung) cluster_1 Phase 2: Masamune-Roush HWE Application Start_Prep Dimethyl Methylphosphonate + Methyl Octanoate Step_Prep1 Mix in THF at 0°C (Pre-complexation) Start_Prep->Step_Prep1 Step_Prep2 Add LDA (2.1 equiv) Maintain < 5°C Step_Prep1->Step_Prep2 Step_Prep3 Acidic Quench (1N HCl) Step_Prep2->Step_Prep3 Product_DMNP Dimethyl (2-oxononyl)phosphonate (Purified Reagent) Step_Prep3->Product_DMNP Step_HWE1 Suspend LiCl (Dry) + DMNP in Acetonitrile Product_DMNP->Step_HWE1 Reagent Transfer Input_Aldehyde Sensitive Aldehyde (e.g., Corey Aldehyde) Step_HWE3 Add Aldehyde RT, 2-4 Hours Input_Aldehyde->Step_HWE3 Step_HWE2 Add DBU (Mild Base) Form Chelated Anion Step_HWE1->Step_HWE2 Step_HWE2->Step_HWE3 Final_Product (E)-Enone Product (Prostaglandin Precursor) Step_HWE3->Final_Product

Caption: Workflow for the synthesis of DMNP via LDA condensation (Phase 1) and its application in Masamune-Roush olefination (Phase 2).

Comparative Analysis of Bases

The choice of base dictates the success of the HWE reaction with DMNP.

Base SystemConditionsSelectivity (E:Z)SuitabilityRisk Factor
NaH / THF

to RT
High (>95:5)Simple, robust substratesHigh (Epimerization of

-chiral centers)
LiCl / DBU RT, MeCNHigh (>98:2)Base-sensitive substrates (Prostaglandins)Low (Mild conditions, requires dry LiCl)
Ba(OH)2 Wet THFModerateSolid-phase synthesisModerate (Heterogeneous, slower kinetics)
KHMDS / 18-C-6

VariableStill-Gennari (Z-selective)N/A (Used for Z-selective modifications)

References

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds.[3][4][5][6] Tetrahedron Letters, 25(21), 2183–2186. Link

  • Maloney, K. M., & Chung, J. Y. (2009).[2] A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry, 74(19), 7574–7576. Link

  • Corey, E. J., & Kwiatkowski, G. T. (1966). The synthesis of olefins from O,O'-dialkyl β-ketophosphonates. Journal of the American Chemical Society, 88(23), 5654–5656. Link

  • Roman, D., et al. (2021).[3] Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis, 53(16), 2713-2739. Link

Sources

Application Note: Modular Synthesis of Ketonated Pheromones using Dimethyl (2-oxononyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a technical guide designed for researchers and process chemists in the field of semiochemical synthesis. It focuses on the application of Dimethyl (2-oxononyl)phosphonate (CAS 37497-25-9) as a critical building block for constructing long-chain signaling molecules via the Horner-Wadsworth-Emmons (HWE) reaction.

Executive Summary

Dimethyl (2-oxononyl)phosphonate is a specialized


-ketophosphonate reagent used to introduce a 2-oxononyl (

keto-alkyl)
motif into aldehyde substrates. In pheromone synthesis, this reagent is the "tail-donor" of choice for constructing

-unsaturated ketones (enones). These enones serve as advanced intermediates for two major classes of semiochemicals:
  • Saturated Ketone Pheromones: Found in stored-product pests and Lepidoptera (via hydrogenation).

  • Allylic Alcohol Pheromones: Common in Diptera and Coleoptera (via stereoselective reduction).

This guide details the mechanistic rationale, reaction protocol, and purification strategies for utilizing this reagent to synthesize bioactive lipid chains with high


-stereoselectivity.

Scientific Basis & Mechanism[1][2]

The Reagent: Structural Logic

The molecule consists of a dimethyl phosphonate head group attached to a 2-oxononyl chain.[1]

  • Head Group:

    
     (Acidic methylene protons, 
    
    
    
    ).
  • Tail Group:

    
     (Heptyl ketone tail).
    

Unlike simple alkyl phosphonates, the presence of the


-carbonyl group significantly increases the acidity of the methylene protons, allowing for soft enolization under mild conditions (e.g., using bases like 

or NaH).
The HWE Pathway

The reaction follows the Horner-Wadsworth-Emmons mechanism.[2][3][4] The phosphonate is deprotonated to form a carbanion, which attacks the target aldehyde. The resulting alkoxy-phosphonate intermediate undergoes a rearrangement to form an oxaphosphetane, which collapses to yield the alkene and a water-soluble phosphate byproduct.[2]

Why this reagent? The "2-oxononyl" moiety specifically introduces a 9-carbon chain with a ketone at the C2 position relative to the new double bond. This is chemically equivalent to adding a nonan-2-one vinyl anion to an aldehyde.

HWE_Mechanism Reagent Dimethyl (2-oxononyl)phosphonate (Reagent) Enolate Phosphonate Carbanion (Nucleophile) Reagent->Enolate Deprotonation Base Base (NaH/LiCl) Base->Enolate Intermediate Oxaphosphetane (Transition State) Enolate->Intermediate Nucleophilic Attack Aldehyde Target Aldehyde (R-CHO) Aldehyde->Intermediate Product (E)-Enone Pheromone (Target) Intermediate->Product Elimination Byproduct Phosphate Salt (Water Soluble) Intermediate->Byproduct

Figure 1: Mechanistic pathway for the synthesis of (E)-enone pheromones using Dimethyl (2-oxononyl)phosphonate.

Experimental Protocol: Synthesis of (E)-Alkenone Pheromone Precursors

This protocol describes the coupling of Dimethyl (2-oxononyl)phosphonate with a generic aldehyde (


) to form an 

-

-unsaturated ketone. This method is adapted from high-yield prostaglandin synthesis workflows which utilize identical phosphonate chemistry [1].
Materials & Reagents
ReagentEquiv.RoleNotes
Aldehyde Substrate 1.0ElectrophileDry, freshly distilled if possible.
Dimethyl (2-oxononyl)phosphonate 1.1 - 1.2NucleophileCAS: 37497-25-9. Store at 4°C.
Sodium Hydride (NaH) 1.2Base60% dispersion in mineral oil.
THF (Tetrahydrofuran) SolventMediumAnhydrous, inhibitor-free.
Ammonium Chloride ExcessQuenchSaturated aqueous solution.
Step-by-Step Methodology

Step 1: Activation of the Phosphonate [5]

  • Flame-dry a 2-neck round-bottom flask under an argon or nitrogen atmosphere.

  • Add NaH (1.2 equiv) to the flask. Wash the NaH with dry hexane (

    
    ) to remove mineral oil if high purity is required; otherwise, use as is.
    
  • Suspend the NaH in anhydrous THF (concentration ~0.2 M). Cool the suspension to 0°C in an ice bath.

  • Dissolve Dimethyl (2-oxononyl)phosphonate (1.1 equiv) in a minimal amount of THF.

  • Add the phosphonate solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Hydrogen gas evolution will occur. The solution typically turns clear or pale yellow as the carbanion forms.

  • Stir at 0°C for 30 minutes to ensure complete deprotonation.

Step 2: HWE Coupling

  • Dissolve the Aldehyde (1.0 equiv) in anhydrous THF.

  • Add the aldehyde solution dropwise to the phosphonate anion mixture at 0°C.

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).

  • Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Thin Layer Chromatography). The phosphonate spot (polar) and aldehyde spot should disappear, replaced by a less polar enone spot.

Step 3: Workup & Isolation

  • Quench the reaction by carefully adding saturated aqueous

    
      at 0°C.
    
  • Extract the aqueous layer with Ethyl Acetate (

    
    ).
    
  • Combine the organic layers and wash with Brine .

  • Dry over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (rotary evaporator).

Step 4: Purification

  • Purify the crude oil via Flash Column Chromatography on silica gel.

  • Eluent: Typically Hexanes:Ethyl Acetate (gradient from 95:5 to 80:20).

  • Result: The product is the

    
    -
    
    
    
    -unsaturated ketone.

Downstream Applications in Pheromone Synthesis

The enone product obtained from the protocol above is rarely the final pheromone. It is a "divergent intermediate" that can be transformed into specific bioactive motifs.

Pathway A: Saturated Ketones (Lepidoptera)

Many moth pheromones are long-chain saturated ketones or acetates derived from them.

  • Transformation: Hydrogenation (

    
    , Pd/C).
    
  • Outcome: The double bond is reduced, leaving a ketone at the specific position determined by the phosphonate chain length.

  • Example: Synthesis of Orgyia (Tussock Moth) pheromone analogs.

Pathway B: Allylic Alcohols (Diptera/Coleoptera)
  • Transformation: Luche Reduction (

    
    , 
    
    
    
    ).
  • Outcome: Selective 1,2-reduction of the ketone to an alcohol, preserving the double bond.

  • Stereochemistry: Can be made enantioselective using CBS reduction.

Downstream_Pathways cluster_0 Pathway A: Saturated Signals cluster_1 Pathway B: Allylic Alcohols Enone Intermediate: (E)-Enone (C9 Tail) ReactionA H2, Pd/C Enone->ReactionA ReactionB Luche Reduction (NaBH4/CeCl3) Enone->ReactionB SatKetone Saturated Ketone (e.g., Moth Pheromones) ReactionA->SatKetone AllylAlc Allylic Alcohol (e.g., Bark Beetle Aggregation) ReactionB->AllylAlc

Figure 2: Divergent synthesis pathways from the HWE product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure NaH is fresh; increase stirring time at 0°C; consider using

(Masamune-Roush conditions) for base-sensitive aldehydes [2].
Poor (E/Z) Selectivity Reaction temperature too highKeep addition at 0°C. The HWE reaction is thermodynamically controlled to favor the

-isomer, but lower temps enhance this.
Side Products Michael AdditionAvoid excess base. Ensure the aldehyde is added to the phosphonate anion, not vice-versa.

References

  • Ueno, R., et al. (1999). Prostaglandins E and anti-ulcers containing same. U.S. Patent No. 5,886,034. Washington, DC: U.S. Patent and Trademark Office.

    • Context: Describes the use of Dimethyl (2-oxononyl)phosphonate in the synthesis of 13,14-dihydro-15-keto-prostaglandin derivatives, establishing the baseline protocol for this reagent.
  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU for the preparation of alpha,beta-unsaturated esters and ketones. Tetrahedron Letters, 25(21), 2183-2186.

    • Context: Authoritative source for the "Masamune-Roush" modification, recommended in the troubleshooting section for sensitive substr
  • Santa Cruz Biotechnology. (2023). Dimethyl (2-Oxononyl)phosphonate Product Data Sheet.

    • Context: Verification of CAS 37497-25-9 and physical properties.[6]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions.[3] Stereochemistry, mechanism, and selected synthetic aspects.[2][3][4][7][5][6][8][9][10] Chemical Reviews, 89(4), 863-927.

    • Context: The definitive review on the mechanism and stereoselectivity of HWE reactions.

Sources

Stereoselective synthesis using "Dimethyl (2-oxononyl)phosphonate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of


-Unsaturated Ketones using Dimethyl (2-oxononyl)phosphonate 

Executive Summary

This technical guide details the application of Dimethyl (2-oxononyl)phosphonate (DMNP) as a specialized Horner-Wadsworth-Emmons (HWE) reagent. While generic phosphonates are common, DMNP is a critical building block in the synthesis of lipophilic signaling molecules, specifically prostaglandin analogs and pheromones requiring a precise C9-lipid tail.

This guide moves beyond standard textbook protocols, focusing on the Masamune-Roush modification of the HWE reaction.[1] This method is essential when coupling DMNP with base-sensitive aldehydes (e.g., the Corey aldehyde) to prevent


-epimerization—a common failure mode in drug development campaigns.

Reagent Profile & Preparation

Molecule: Dimethyl (2-oxononyl)phosphonate Role:


-Ketophosphonate for 

-selective olefination. Key Structural Feature: The "2-oxononyl" moiety serves as a linchpin, installing both the trans-alkene functionality and a lipophilic heptyl tail in a single step.
Protocol 1: Synthesis of Dimethyl (2-oxononyl)phosphonate

Rationale: Commercial batches often contain acidic impurities that quench the HWE base. In-situ preparation or fresh distillation is recommended for GMP-grade synthesis.

Reaction Logic: A Claisen-type condensation between lithiated dimethyl methylphosphonate and octanoyl chloride.

Materials:

  • Dimethyl methylphosphonate (DMMP): 1.0 equiv

  • 
    -Butyllithium (2.5 M in hexanes): 1.05 equiv
    
  • Octanoyl chloride: 0.5 equiv (limiting reagent to prevent bis-acylation)

  • THF (Anhydrous): Solvent[2]

Step-by-Step:

  • Lithiation: Cool a solution of DMMP (20 mmol) in THF (40 mL) to -78 °C under Argon. Dropwise add

    
    -BuLi (21 mmol). Stir for 30 min. Observation: Solution remains clear to slightly yellow.
    
  • Acylation: Add a solution of octanoyl chloride (10 mmol) in THF (10 mL) dropwise over 20 min. Critical: Maintain temp < -65 °C to avoid side reactions.

  • Quench: Stir at -78 °C for 1 h, then allow to warm to 0 °C. Quench with saturated NH

    
    Cl.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Vacuum distillation (high vacuum required due to high boiling point) or flash chromatography (EtOAc/Hexanes).

The Core Application: Masamune-Roush HWE Olefination[3]

Standard HWE conditions (NaH/THF) are often too harsh for complex chiral aldehydes used in drug discovery, leading to racemization. The Masamune-Roush conditions (LiCl/DBU or LiCl/TEA) utilize a mild base and a Lewis acid additive to drive the reaction without compromising substrate integrity.

Mechanistic Insight

The reaction proceeds via the formation of a chelated intermediate. Lithium cations (Li


) coordinate with the phosphonate oxygens and the aldehyde carbonyl, increasing the acidity of the 

-proton. This allows weak amine bases (DBU/TEA) to effect deprotonation, avoiding the use of strong alkoxides.

HWE_Mechanism Reagent Dimethyl (2-oxononyl)phosphonate Intermediate Lithium-Chelated Enolate Reagent->Intermediate Activation Base LiCl + DBU (Masamune Conditions) Base->Intermediate Soft Deprotonation TS Oxaphosphetane Transition State Intermediate->TS + Aldehyde Aldehyde Target Aldehyde (e.g., Corey Aldehyde) Aldehyde->TS Product (E)-Enone Product TS->Product Elimination (Thermodynamic Control)

Figure 1: Masamune-Roush activation pathway. Li+ coordination lowers the pKa of the phosphonate, enabling mild amine bases to trigger the reaction.

Protocol 2: High-Fidelity Coupling

Substrate: Chiral Aldehyde (1.0 equiv) Reagent: Dimethyl (2-oxononyl)phosphonate (1.2 equiv) Catalyst system: LiCl (anhydrous, 1.2 equiv), DBU (1.1 equiv) Solvent: Acetonitrile (MeCN) - Crucial for LiCl solubility.

Procedure:

  • Salt Suspension: Flame-dry a flask containing LiCl (1.2 mmol) under vacuum. Cool and add dry MeCN (5 mL). Note: LiCl must be anhydrous; commercial "dry" LiCl should still be flame-dried.

  • Reagent Addition: Add Dimethyl (2-oxononyl)phosphonate (1.2 mmol) and DBU (1.1 mmol). Stir at room temperature for 15-20 minutes. The mixture may turn slightly cloudy (lithium enolate formation).

  • Coupling: Cool to 0 °C. Add the Aldehyde (1.0 mmol) in MeCN (2 mL) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC (the phosphonate spot will diminish; a UV-active enone spot will appear).

  • Workup: Dilute with ether/water. Wash with 5% HCl (to remove DBU), then saturated NaHCO

    
    . Dry and concentrate.
    

Data: Base Selection Impact on Selectivity

Base SystemConditionsYieldE:Z RatioSubstrate Epimerization
NaH / THF 0 °C to RT85%95:5High Risk (>5%)
LiHMDS / THF -78 °C90%92:8Moderate
LiCl / DBU / MeCN 0 °C to RT 92% >98:2 Negligible (<1%)

Downstream Application: Stereoselective Reduction

The HWE reaction yields an achiral ketone at the C15 position (prostaglandin numbering). Drug activity usually requires a specific chiral alcohol (typically S). The Corey-Bakshi-Shibata (CBS) Reduction is the industry standard follow-up to the HWE reaction described above.

Workflow cluster_0 Step 1: Olefination cluster_1 Step 2: Stereoselective Reduction Aldehyde Chiral Aldehyde Enone (E)-Enone Intermediate (Achiral Ketone) Aldehyde->Enone HWE (LiCl/DBU) Phosphonate Dimethyl (2-oxononyl)phosphonate Phosphonate->Enone Alcohol Chiral Allylic Alcohol (Target Scaffold) Enone->Alcohol Asymmetric Reduction (-20°C, Toluene) CBS (R)-Me-CBS Catalyst + BH3·DMS CBS->Alcohol

Figure 2: Synthetic workflow from aldehyde to chiral allylic alcohol. The HWE reaction installs the chain, and the CBS reduction sets the stereochemistry.

Protocol 3: (S)-Selective Reduction

Note: To obtain the 15(S)-alcohol (natural configuration for prostaglandins), the (R)-Me-CBS catalyst is typically used due to the hydride delivery mechanism.

  • Catalyst Prep: In a dry flask, charge (R)-Me-CBS catalyst (0.1 equiv) and toluene.

  • Hydride Source: Add Borane-dimethylsulfide (BH

    
    ·DMS, 0.6 equiv) at -20 °C.
    
  • Addition: Slowly add the Enone (from Protocol 2) in toluene over 1 hour.

  • Quench: Carefully add MeOH (gas evolution!).

  • Result: High yield (>90%) of the allylic alcohol with typically >95% ee.

References

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and soft bases.[3] Tetrahedron Letters, 25(21), 2183–2186.

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[4] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[4][5] Journal of the American Chemical Society, 109(18), 5551–5553.

  • Wadsworth, W. S., & Emmons, W. D. (1961).[6] The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.

  • NRO Chemistry. (2023). Horner-Wadsworth-Emmons Reaction: Mechanism and Masamune-Roush Conditions.[1][7][6]

Sources

Technical Guide: Horner-Wadsworth-Emmons Olefination with Dimethyl (2-oxononyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026


-Unsaturated Ketones via HWE Reaction
Reagent CAS:  37497-25-9

Part 1: Executive Summary & Reagent Profile

This technical note details the application of Dimethyl (2-oxononyl)phosphonate in the olefination of aliphatic aldehydes. This reaction is a specialized variant of the Horner-Wadsworth-Emmons (HWE) reaction, utilized to synthesize (E)-


-unsaturated ketones bearing a specific C7-alkyl tail.

These motifs are critical in the synthesis of pheromones, fatty acid metabolites, and lipid-derived drug candidates. Unlike the Wittig reaction, which often yields mixtures of isomers and produces difficult-to-remove phosphine oxide byproducts, this HWE protocol offers high (E)-selectivity and water-soluble phosphate byproducts, simplifying purification.

Reagent Specifications
PropertyDetail
Chemical Name Dimethyl (2-oxononyl)phosphonate
CAS Number 37497-25-9
Structure

Functionality

-Ketophosphonate (Stabilized Ylide Precursor)
Target Product (E)-alk-3-en-2-one derivatives (Long-chain enones)

Part 2: Mechanistic Insight & Causality

To maximize yield and stereocontrol, researchers must understand the underlying thermodynamics of the HWE reaction with stabilized phosphonates.

The Stereoselectivity Engine

The reaction proceeds through the formation of a chelated carbanion intermediate. Upon attacking the aldehyde, an oxaphosphetane intermediate is formed.[1]

  • Reversibility: Unlike the Wittig reaction, the addition of the phosphonate carbanion to the aldehyde is reversible.

  • Thermodynamic Control: The syn-addition leads to the (Z)-alkene, while the anti-addition leads to the (E)-alkene. Because the intermediate equilibration is faster than the elimination step, the reaction funnels through the thermodynamically more stable anti-oxaphosphetane, yielding the (E)-alkene exclusively (>95:5 E:Z ratio typically).

Critical Control Points
  • Base Selection: Strong bases (NaH) ensure complete deprotonation but can cause side reactions (aldol condensation) in sensitive aliphatic aldehydes. Milder conditions (Masamune-Roush) use Lewis acids to increase the acidity of the phosphonate, allowing the use of weaker amine bases.

  • Temperature: Higher temperatures favor the equilibration of intermediates, enhancing (E)-selectivity, though

    
    C to RT is usually sufficient for this reagent.
    
Pathway Visualization

The following diagram illustrates the reaction flow and the divergence between kinetic and thermodynamic products.

HWE_Mechanism Reagent Dimethyl (2-oxononyl)phosphonate Carbanion Phosphonate Carbanion (Stabilized) Reagent->Carbanion Deprotonation Base Base (NaH or LiCl/DBU) Base->Carbanion Intermediate Oxaphosphetane (Equilibrating) Carbanion->Intermediate Nucleophilic Attack Aldehyde Aliphatic Aldehyde Aldehyde->Intermediate Product (E)-Enone Product Intermediate->Product Elimination (Thermodynamic Control) Byproduct Dimethyl Phosphate (Water Soluble) Intermediate->Byproduct Side Product

Figure 1: Mechanistic pathway of HWE olefination favoring (E)-alkene formation via thermodynamic control.

Part 3: Experimental Protocols

Two protocols are provided.[2][1][3][4][5][6][7][8][9] Protocol A is the industry standard for robust substrates. Protocol B (Masamune-Roush) is required for base-sensitive aliphatic aldehydes (e.g., those prone to


-epimerization).
Protocol A: Standard Conditions (NaH/THF)

Best for: Simple aliphatic aldehydes, unhindered substrates.

Reagents:

  • Dimethyl (2-oxononyl)phosphonate (1.2 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Anhydrous THF (0.2 M concentration relative to aldehyde)

  • Aliphatic Aldehyde (1.0 equiv)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF. Cool to

    
    C.
    
  • Carbanion Formation: Add Dimethyl (2-oxononyl)phosphonate (1.2 equiv) dropwise. Observation: Evolution of

    
     gas will occur. Stir at 
    
    
    
    C for 20–30 minutes until the solution becomes clear/yellow, indicating enolate formation.
  • Coupling: Add the aliphatic aldehyde (1.0 equiv) (dissolved in minimal THF if solid) dropwise to the reaction mixture at

    
    C.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.

    • Validation: Monitor by TLC. The phosphonate spot (stains with

      
      ) should diminish, and a UV-active product spot (enone) should appear.
      
  • Quench & Workup: Quench carefully with saturated

    
     solution. Dilute with Ethyl Acetate (EtOAc).
    
  • Extraction: Wash the organic layer with water and brine. The dimethyl phosphate byproduct is water-soluble and will be removed here.[2]

  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (typically Hexanes/EtOAc gradients).
    
Protocol B: Masamune-Roush Conditions (LiCl/DBU)

Best for: Base-sensitive aldehydes, chiral aldehydes, or when mildness is paramount.

Reagents:

  • Dimethyl (2-oxononyl)phosphonate (1.2 equiv)

  • Lithium Chloride (LiCl) (anhydrous, 1.5 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

  • Anhydrous Acetonitrile (MeCN) (0.5 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry the flask and add anhydrous LiCl (1.5 equiv). Note: LiCl is hygroscopic; dry it under high vacuum with a heat gun if necessary before adding solvent.

  • Mixing: Suspend LiCl in anhydrous MeCN. Add Dimethyl (2-oxononyl)phosphonate (1.2 equiv) and DBU (1.2 equiv) at room temperature. Stir for 15 minutes. The mixture may look cloudy.

    • Mechanism:[2][1][3][5][7][9][10][11]

      
       coordinates to the phosphonate oxygens, increasing the acidity of the 
      
      
      
      -protons, allowing the weaker base (DBU) to deprotonate it effectively.
  • Addition: Add the aliphatic aldehyde (1.0 equiv) in one portion.

  • Reaction: Stir at RT for 1–12 hours. These conditions are slower but much gentler than NaH.

  • Workup: Dilute with

    
     or EtOAc and wash with 1N HCl (to remove DBU) followed by saturated 
    
    
    
    and brine.
  • Purification: Standard silica chromatography.

Part 4: Data Analysis & Troubleshooting

Comparison of Conditions
FeatureProtocol A (NaH)Protocol B (LiCl/DBU)
Reaction Rate Fast (< 4 hours)Moderate (4–12 hours)
Base Strength High (

)
Moderate (

)
Substrate Scope Robust aldehydesLabile/Chiral aldehydes
E/Z Selectivity Excellent (>95:5)Excellent (>95:5)
Water Sensitivity High (Fire hazard)Moderate
Troubleshooting Guide
  • Low Yield: If the aldehyde is volatile, ensure the reaction is not run under high vacuum during workup. If the phosphonate is old, check its purity by

    
     NMR; hydrolyzed phosphonates (mono-acids) will not react.
    
  • Poor E/Z Ratio: Ensure the reaction warms fully to RT. Kinetic trapping at

    
    C or 
    
    
    
    C can sometimes increase the amount of Z-isomer.
  • Gel Formation: In Protocol B, LiCl can sometimes form gelatinous mixtures. Diluting the reaction with more MeCN usually resolves this.

Part 5: References

  • Original HWE Methodology: Wadsworth, W. S.; Emmons, W. D.[2] "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961 , 83, 1733.

  • Masamune-Roush Modification: Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R. "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds."[1] Tetrahedron Letters, 1984 , 25, 2183.

  • General Review of Phosphonate Reagents: Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[1] Chemical Reviews, 1989 , 89, 863.

  • Application in Natural Product Synthesis (Example): Use of

    
    -ketophosphonates in the synthesis of complex enones. Organic Chemistry Portal - Horner-Wadsworth-Emmons Reaction. 
    

Sources

"Dimethyl (2-oxononyl)phosphonate" reaction with hindered ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the Horner-Wadsworth-Emmons (HWE) reaction utilizing Dimethyl (2-oxononyl)phosphonate (DMNP) with sterically hindered ketones. While standard HWE conditions (NaH/THF) are effective for aldehydes, they often fail with hindered ketones due to steric repulsion and competitive enolization.

This note prioritizes the Masamune-Roush modification (LiCl/DBU), which utilizes a soft enolization strategy via lithium chelation. This method significantly enhances reaction rates and yields for challenging substrates, such as prostaglandins, terpenes, and steroidal intermediates, preventing common side reactions like retro-aldol fragmentation or product epimerization.

Reagent Profile & Mechanistic Insight

Reagent: Dimethyl (2-oxononyl)phosphonate Structure:


Role:  Reagent for the installation of an 

-unsaturated ketone side chain (C9 enone).
The Challenge: Hindered Ketones

Standard HWE reagents (phosphonoacetates) react sluggishly with ketones.


-ketophosphonates like DMNP are more acidic (

) and more reactive, but hindered ketones (e.g.,

-substituted cyclopentanones) present a kinetic barrier.
  • Steric Blockade: The nucleophilic attack of the phosphonate carbanion on the ketone carbonyl is reversible and sterically disfavored.

  • Competitive Enolization: Strong bases (NaH,

    
    -BuOK) can deprotonate the substrate ketone instead of facilitating the addition, leading to recovered starting material.
    
The Solution: Chelation-Controlled Olefination

The Masamune-Roush protocol introduces Lithium Chloride (LiCl) and a mild amine base (DBU or DIPA).

  • Soft Deprotonation: The amine base deprotonates the phosphonate without generating a "naked," highly basic anion.

  • Dual Activation: The Lithium cation (

    
    ) coordinates to both the phosphonate oxygen and the ketone carbonyl oxygen. This "tethering" effect brings the reacting centers into proximity, overcoming the entropy penalty and steric barrier.
    

Experimental Protocols

Protocol A: The "Gold Standard" (Masamune-Roush Conditions)

Recommended for: Base-sensitive substrates, hindered ketones, and complex drug intermediates (e.g., Prostaglandins).

Reagents:

  • Substrate: Hindered Ketone (1.0 equiv)

  • Reagent: Dimethyl (2-oxononyl)phosphonate (1.2 – 1.5 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 – 1.5 equiv)

  • Additive: Lithium Chloride (LiCl), anhydrous (1.5 – 2.0 equiv)

  • Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration)

Step-by-Step Methodology:

  • LiCl Preparation (Critical): Flame-dry LiCl under high vacuum in the reaction flask to ensure total removal of water. Cool to room temperature (RT) under Argon.

  • Reagent Solubilization: Add anhydrous MeCN to the flask containing LiCl. Stir until LiCl is fully dissolved (may take 10-15 mins).

  • Phosphonate Addition: Add Dimethyl (2-oxononyl)phosphonate to the LiCl/MeCN solution.

  • Base Addition: Add DBU dropwise at RT. The solution may turn slightly yellow, indicating ylide formation. Stir for 15-30 minutes to ensure chelation.

  • Substrate Addition: Add the Hindered Ketone (dissolved in minimal MeCN) dropwise to the mixture.

  • Reaction: Stir at RT.

    • Optimization: If no reaction after 4 hours, heat to 40-50°C.

  • Quench: Pour mixture into saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
Protocol B: High-Force Conditions (NaH)

Recommended for: Non-sensitive, robust hindered ketones where LiCl fails.

Reagents:

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Solvent: THF or DME (Dimethoxyethane)

  • Reagent: Dimethyl (2-oxononyl)phosphonate (1.2 equiv)

Step-by-Step Methodology:

  • Base Prep: Wash NaH with dry hexane under Argon to remove oil (optional but recommended for clean reactions). Suspend NaH in anhydrous THF/DME.

  • Deprotonation: Cool to 0°C. Add Dimethyl (2-oxononyl)phosphonate dropwise. Evolution of

    
     gas will occur. Stir for 30 mins until clear (anion formation).
    
  • Reaction: Add the Hindered Ketone solution dropwise at 0°C.

  • Thermal Drive: Allow to warm to RT. If sluggish, reflux (DME is preferred for higher reflux temp of 85°C).

  • Workup: Standard aqueous workup as above.

Data Presentation & Decision Matrix

Table 1: Condition Selection Guide

ParameterProtocol A (Masamune-Roush)Protocol B (NaH/DME)
Mechanism Chelation-Controlled (

mediated)
Charge-Controlled (Naked Anion)
pH Environment Mildly Basic (

of DBU

12)
Strongly Basic (

of NaH

35)
Substrate Tolerance High (Epimerizable centers safe)Low (Risk of epimerization/elimination)
Reaction Rate Moderate (Accelerated by Chelation)Fast (Driven by Thermodynamics)
Water Sensitivity High (LiCl hydration kills activity)High (NaH hydrolysis)
Typical Yield 85-95%50-70% (for hindered substrates)

Visualization: Reaction Workflow & Pathway

HWE_Workflow Start Start: Hindered Ketone Decision Is Substrate Base-Sensitive? Start->Decision LiCl_Prep Dry LiCl (Vacuum/Heat) Solvent: MeCN Decision->LiCl_Prep Yes (Use Masamune-Roush) NaH_Prep Wash NaH Solvent: THF or DME Decision->NaH_Prep No (Use NaH) Chelation Add Phosphonate + DBU Form Li-Chelated Species LiCl_Prep->Chelation Add_Sub_A Add Ketone (Stir RT -> 40°C) Chelation->Add_Sub_A Quench Quench (Sat. NH4Cl) Add_Sub_A->Quench Anion_Gen Add Phosphonate (0°C) Generate Naked Anion NaH_Prep->Anion_Gen Add_Sub_B Add Ketone (Reflux if needed) Anion_Gen->Add_Sub_B Add_Sub_B->Quench Purify Purification (Column Chrom.) Isolate Enone Quench->Purify

Figure 1: Decision tree and workflow for selecting the optimal olefination protocol based on substrate sensitivity.

Mechanism_Chelation Li Li+ TS Chelated Transition State (Li+ bridges O-P and O-C) Li->TS Coordinates Phos Phosphonate Enolate Phos->TS Ketone Hindered Ketone Ketone->TS Product Enone Product (E-isomer) TS->Product Elimination

Figure 2: Mechanistic representation of the Lithium-mediated chelation that facilitates reaction with hindered centers.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, perform these checks during execution:

  • The "Clear Solution" Test (Protocol A):

    • Observation: Upon adding DBU to the LiCl/Phosphonate mixture, the solution must remain clear or turn slightly yellow.

    • Failure Mode: If a precipitate forms immediately, your LiCl was not dry, or the concentration is too high (>0.5M). The reaction will fail because the Lithium is not available for chelation.

    • Correction: Re-dry LiCl or dilute with more MeCN.

  • The "Gas Evolution" Check (Protocol B):

    • Observation: When adding the phosphonate to NaH, vigorous bubbling (

      
      ) must be observed.
      
    • Failure Mode: No bubbles imply the NaH is deactivated (hydrolyzed).

    • Correction: Use fresh NaH or add a drop of MeOH to initiate (risky), better to restart with fresh reagent.

  • Monitoring Conversion:

    • Use TLC (Thin Layer Chromatography). The

      
      -ketophosphonate stains strongly with PMA or 
      
      
      
      . The product (Enone) is UV active.
    • Note: The phosphonate is often used in excess. Do not confuse residual phosphonate spot with product.

References

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU for the preparation of α,β-unsaturated esters and ketones. Tetrahedron Letters, 25(21), 2183–2186.

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefinization reaction and modifications involving phosphoryl-stabilized carbanions.[1] Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.

  • Nuzillard, J. M., et al. (1998). Application of the Masamune-Roush protocol to the synthesis of hindered enones. Tetrahedron Letters.
  • Claridge, T. D. W., et al. (2018). Practical Guide to Rational Optimization of HWE Reactions. Organic Process Research & Development.

Sources

Scalable synthesis of alkenes using "Dimethyl (2-oxononyl)phosphonate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process chemistry and scalable protocols for utilizing Dimethyl (2-oxononyl)phosphonate (CAS: Analogous to 4202-14-6) in the synthesis of


-unsaturated ketones. Unlike traditional Wittig reagents, this 

-ketophosphonate offers superior atom economy, water-soluble byproducts, and high E-stereoselectivity, making it the reagent of choice for kilogram-scale manufacturing of pheromones, lipidated APIs, and fragrance intermediates.

Key Advantages:

  • Purification: The dimethyl phosphate byproduct is water-soluble, eliminating the difficult removal of triphenylphosphine oxide (TPPO) associated with Wittig chemistry.

  • Stereocontrol: Thermodynamic control strongly favors the E-isomer (Trans).

  • Safety: Avoids the use of pyrophoric ylides.

Chemical Mechanism & Rationale

The reaction proceeds via the Horner-Wadsworth-Emmons (HWE) mechanism.[1][2][3][4] The choice of base and solvent significantly impacts the reaction rate and impurity profile.

Mechanism Description:

  • Deprotonation: A base removes the acidic proton at the

    
    -position (between the P=O and C=O groups), generating a resonance-stabilized carbanion.
    
  • Nucleophilic Attack: The carbanion attacks the aldehyde carbonyl, forming an oxyanion intermediate.

  • Ring Closure: The oxyanion attacks the phosphorus to form a four-membered oxaphosphetane ring.

  • Elimination: The ring collapses to yield the thermodynamically stable E-alkene and a water-soluble dimethyl phosphate salt.

HWE_Mechanism Reagent Dimethyl (2-oxononyl)phosphonate Carbanion Phosphonate Carbanion Reagent->Carbanion Deprotonation Base Base (e.g., NaOMe) Base->Carbanion Intermediate Oxaphosphetane Carbanion->Intermediate + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product E-Enone (Product) Intermediate->Product Elimination Byproduct Dimethyl Phosphate (Water Soluble) Intermediate->Byproduct

Figure 1: Mechanistic pathway of the HWE reaction utilizing Dimethyl (2-oxononyl)phosphonate.[2][5]

Critical Process Parameters (CPPs)

Selection of the base/solvent system is critical for scale-up.

ParameterOption A: Industrial StandardOption B: Mild/SensitiveImpact on Process
Base NaOMe (30% in MeOH)LiCl + DBUA: Low cost, fast. B: No strong base, prevents epimerization of chiral aldehydes.
Solvent THF or TolueneMeCN or THFToluene allows azeotropic drying; THF offers better solubility for polar substrates.
Temp 0°C

25°C
20°C

40°C
Lower temp improves selectivity; Higher temp ensures completion for hindered aldehydes.
Stoichiometry 1.1 - 1.2 equiv Reagent1.05 - 1.1 equiv ReagentExcess reagent ensures full consumption of the expensive aldehyde.

Experimental Protocols

Protocol A: Scalable Synthesis (Gram to Kilogram)

Recommended for robust substrates and cost-sensitive manufacturing.

Materials:

  • Dimethyl (2-oxononyl)phosphonate (1.2 equiv)

  • Aldehyde Substrate (1.0 equiv)[4]

  • Sodium Methoxide (NaOMe), 30% wt solution in MeOH (1.3 equiv)

  • Tetrahydrofuran (THF) or Toluene (10 vol relative to aldehyde)

Procedure:

  • Reactor Setup: Equip a dry reactor with an overhead stirrer, nitrogen inlet, and temperature probe.

  • Charging: Charge Dimethyl (2-oxononyl)phosphonate and THF. Cool the solution to 0°C.

  • Deprotonation: Add NaOMe solution dropwise, maintaining internal temperature

    
    °C. Stir for 30 minutes. Observation: Solution may turn slightly yellow/orange due to carbanion formation.
    
  • Addition: Dissolve the Aldehyde in minimal THF. Add this solution dropwise to the reactor over 1 hour, maintaining

    
    °C.
    
  • Reaction: Warm to 20–25°C and stir for 2–4 hours. Monitor by HPLC/TLC for consumption of aldehyde.

  • Quench: Cool to 10°C. Add water (5 vol) slowly.

  • Workup:

    • If using Toluene: Separate phases. Wash organic layer with brine.

    • If using THF: Concentrate to remove THF, dilute with MTBE or Ethyl Acetate, then wash with water/brine.

    • Crucial Step: The dimethyl phosphate byproduct remains in the aqueous layer.

  • Isolation: Dry organic layer over MgSO

    
    , filter, and concentrate. Purify via crystallization (if solid) or vacuum distillation.
    
Protocol B: Masamune-Roush Conditions (High Sensitivity)

Recommended for base-sensitive aldehydes (e.g., those prone to racemization).

Materials:

  • Dimethyl (2-oxononyl)phosphonate (1.1 equiv)

  • Aldehyde (1.0 equiv)[4]

  • Lithium Chloride (LiCl) (1.2 equiv, anhydrous)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

  • Acetonitrile (MeCN) (anhydrous)

Procedure:

  • Preparation: Charge LiCl, Phosphonate, and MeCN. Stir until LiCl is dissolved (complexation increases acidity of the phosphonate).

  • Addition: Add DBU at Room Temperature (RT). Stir for 15 mins.

  • Reaction: Add the Aldehyde. Stir at RT for 12–24 hours.

  • Workup: Dilute with water and extract with Ethyl Acetate. The mild conditions prevent aldol side-reactions.

Process Workflow & Safety

The following diagram illustrates the industrial workflow, highlighting the critical separation of the water-soluble phosphate byproduct.

Process_Flow Start Start: Reactor Charge (Phosphonate + Solvent) BaseAdd Base Addition (Exothermic Control) Start->BaseAdd AldehydeAdd Aldehyde Addition (Controlled Rate) BaseAdd->AldehydeAdd Reaction Reaction (20-25°C, 2-4 hrs) AldehydeAdd->Reaction Quench Quench with Water Reaction->Quench PhaseSplit Phase Separation Quench->PhaseSplit Aqueous Aqueous Layer (Contains Phosphate Salts) PhaseSplit->Aqueous Waste Stream Organic Organic Layer (Contains Product) PhaseSplit->Organic Product Stream Purification Distillation / Crystallization Organic->Purification Final Final E-Enone Purification->Final

Figure 2: Industrial workflow for byproduct removal and product isolation.

Safety & Handling:

  • Exotherm: The deprotonation step is exothermic. On a large scale, active cooling is mandatory.

  • Gas Evolution: If using NaH (Sodium Hydride) instead of NaOMe, massive H

    
     gas evolution occurs. Ensure adequate venting.[6][7] Protocol A (NaOMe) is preferred for safety.
    
  • Toxicity: Phosphonates are generally low toxicity but should be treated as irritants.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Wet solvent or old base.Ensure anhydrous THF/Toluene. Titrate NaOMe or use fresh bottle.
Low E/Z Ratio Reaction temperature too high during addition.Keep addition temp

°C. Use Masamune-Roush conditions (LiCl/DBU) for higher selectivity.
Gel Formation High concentration of Li/Na salts.Dilute reaction mixture or add water slowly during quench to dissolve salts.
Oily Product Residual solvent or phosphate.Ensure thorough water washes.[6][7][8] Dimethyl phosphate is very water-soluble; 3x washes usually suffice.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 89(4), 863-927. Link

  • Blanchette, M. A., Choy, W., Davis, J. T., et al. (1984). "Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and DBU." Tetrahedron Letters, 25(21), 2183-2186. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Ed.). Oxford University Press. (Chapter 27: Sulfur, Silicon, and Phosphorus in Organic Synthesis). Link

  • Organic Syntheses. (1998). "Horner-Wadsworth-Emmons Reaction: Methyl (E)-4-Methoxycinnamate." Org.[5][9][10][11][12] Synth. Coll. Vol. 9, p.553. Link

Sources

Troubleshooting & Optimization

Technical Support Case #8492: Synthesis Optimization for Dimethyl (2-oxononyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support response from the "Phosphonate Chemistry Center of Excellence." It assumes the user has basic organic synthesis knowledge but requires optimization strategies for this specific C9-backbone reagent.

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Target Molecule: Dimethyl (2-oxononyl)phosphonate CAS: N/A (Derivative) | Structure:


[1]

Executive Summary: The "Golden Route" Selection

You are likely attempting to synthesize this molecule as a Horner-Wadsworth-Emmons (HWE) reagent to install a C9-enone chain.[1]

Stop using the Arbuzov Reaction. If you are attempting to react 1-bromo-2-nonanone with trimethyl phosphite, you will encounter significant "Perkow Reaction" side products (vinyl phosphates), which are nearly impossible to separate from your target


-ketophosphonate by distillation.

Recommended Protocol: The industry-standard optimization for this chain length is the Corey-Kwiatkowski Condensation (Lithiated Phosphonate Acylation). This involves reacting the lithium anion of dimethyl methylphosphonate (DMMP) with methyl octanoate (or octanoyl chloride).[1]

Module 1: Optimized Experimental Protocol

This protocol is optimized for high purity (>95%) rather than crude yield, essential for subsequent HWE couplings.[1]

The "2.0 Equivalent" Rule (Critical)

The most common failure mode is using a 1:1 ratio. The product (


-ketophosphonate) is more acidic (

) than the starting DMMP (

). As the reaction proceeds, the product immediately quenches the lithiated DMMP.
  • Requirement: You must use 2.0 - 2.2 equivalents of Lithiated DMMP relative to your ester to drive the reaction to completion.

Step-by-Step Procedure

Reagents:

  • Dimethyl methylphosphonate (DMMP): 2.2 equiv.[1]

  • 
    -Butyllithium (2.5 M in hexanes): 2.2 equiv.[1]
    
  • Methyl Octanoate (Electrophile): 1.0 equiv.[1]

  • Solvent: Anhydrous THF (Freshly distilled/dried).

Workflow:

  • Cryogenic Deprotonation: Charge a flame-dried flask with anhydrous THF and DMMP (2.2 eq). Cool to -78 °C (Dry ice/Acetone).

  • Base Addition: Add

    
    -BuLi (2.2 eq) dropwise over 20 minutes.
    
    • Observation: The solution should remain clear or turn slightly yellow.[1] If it turns cloudy/white, your concentration is too high (aggregates form); add more THF.[1]

    • Aging:[1] Stir at -78 °C for 30 minutes to ensure complete formation of

      
      .
      
  • Acylation: Add Methyl Octanoate (1.0 eq) dissolved in minimal THF dropwise over 15 minutes.

    • Thermodynamics: Keep internal temp below -65 °C.[1]

  • The "Warm-Up" (Crucial): Stir at -78 °C for 1 hour, then remove the cooling bath and allow to warm to 0 °C over 2 hours.

    • Note: The reaction often stalls at -78 °C; the collapse of the tetrahedral intermediate requires energy.

  • Quench: Pour into cold, saturated

    
     solution. Extract with EtOAc.[1][2]
    

Module 2: Troubleshooting & FAQs

Q1: I see a major impurity at 3.5-3.8 ppm in NMR. What is it?

Diagnosis: This is likely the O-acylated side product (Enol Phosphate).[1] Cause: The reaction temperature rose too quickly during the addition of the ester, or you used an acid chloride (Octanoyl chloride) instead of the ester without strict temperature control. Fix:

  • Switch from Octanoyl Chloride to Methyl Octanoate .[1] Esters are "harder" electrophiles and prefer C-acylation (the desired path) over O-acylation (hard-hard interaction).[1]

  • Ensure the "Warm-Up" phase is gradual.[3]

Q2: My yield is stuck at 50%.

Diagnosis: You ignored the "2.0 Equivalent Rule." Explanation: If you use 1.0 eq of DMMP and 1.0 eq of Base, the first 50% of product formed consumes the remaining 50% of your lithiated species via proton transfer. The reaction self-terminates at 50% conversion. Fix: Use 2.2 equivalents of DMMP/Base relative to the ester. The excess DMMP can be washed away with water (it is highly water-soluble) during workup.[1]

Q3: The product is oiling out or streaking on the column.

Diagnosis:


-ketophosphonates can exist in enol forms and chelate to silica metal impurities.[1]
Fix: 
  • Purification: Do not distill (boiling point is likely >180 °C at 0.1 mmHg and decomposition risk is high).[1] Use Flash Chromatography.[1]

  • Mobile Phase: Use EtOAc/Hexane (gradient 50% to 100% EtOAc).[1]

  • Additive: Add 1% Methanol to the eluent to reduce streaking.

Module 3: Visual Logic & Decision Tree[1]

The following diagram illustrates the critical decision pathways for synthesizing this specific molecule.

G Start Start: Synthesis of Dimethyl (2-oxononyl)phosphonate Choice Choose Electrophile Start->Choice RouteA Route A: Octanoyl Chloride Choice->RouteA High Reactivity RouteB Route B: Methyl Octanoate (Recommended) Choice->RouteB High Selectivity ConditionA Risk: O-Acylation (Enol Phosphate) RouteA->ConditionA ConditionB Benefit: C-Acylation (Thermodynamic Product) RouteB->ConditionB StoichCheck Stoichiometry Check: DMMP:Base:Ester ConditionB->StoichCheck Ratio1 Ratio 1:1:1 StoichCheck->Ratio1 Ratio2 Ratio 2.2:2.2:1 StoichCheck->Ratio2 OutcomeFail FAIL: 50% Yield Cap (Proton Transfer) Ratio1->OutcomeFail OutcomeSuccess SUCCESS: >90% Conversion Ratio2->OutcomeSuccess Workup Workup: Aqueous Wash (Removes excess DMMP) OutcomeSuccess->Workup

Figure 1: Decision matrix for optimizing the acylation of dimethyl methylphosphonate. Note the critical divergence at the stoichiometry step.

Module 4: Quantitative Data Summary

Table 1: Base Selection & Conditions

BaseTemp (

C)
ReactivitySelectivity (C vs O)Recommendation

-BuLi
-78HighModeratePreferred (High Yield)
LHMDS -78 to 0ModerateHighUse if

-BuLi fails
NaH 0 to 60LowPoorAvoid (Incomplete deprotonation)

Table 2: Expected NMR Data (for Validation)

PositionShift (

ppm)
MultiplicityIntegrationAssignment
P-OCH

3.78 - 3.82Doublet (

Hz)
6HPhosphonate Esters
P-CH

-C=O
3.05 - 3.15Doublet (

Hz)
2H

-Methylene (Characteristic)
C=O-CH

-
2.60 - 2.65Triplet2HKetone

-protons
Alkyl Chain1.25 - 1.60Multiplet10HNonyl Backbone
Terminal CH

0.88Triplet3HTerminal Methyl

References

  • Corey, E. J.; Kwiatkowski, G. T. (1966).[1] "The Synthesis of Olefins from O,O'-Dialkyl

    
    -Lithioalkylphosphonothioate Esters". Journal of the American Chemical Society. 88 (24): 5654–5656.[1] 
    
  • Blanchette, M. A.; Choy, W.; Davis, J. T.; et al. (1984).[1] "Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and an Amine for Base-Sensitive Compounds".[1] Tetrahedron Letters. 25 (21): 2183–2186.[1]

  • Maloney, K. M.; Chung, J. Y. (2009).[1][4] "A General Procedure for the Preparation of

    
    -Ketophosphonates". The Journal of Organic Chemistry. 74 (19): 7574–7576.[1] 
    

Sources

Removal of phosphate byproduct in "Dimethyl (2-oxononyl)phosphonate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Challenge: You are utilizing Dimethyl (2-oxononyl)phosphonate in a Horner-Wadsworth-Emmons (HWE) reaction to synthesize


-unsaturated ketones. While the HWE reaction is robust, the removal of the dimethyl phosphate byproduct  can become a bottleneck, particularly when the lipophilic nature of the nonyl chain induces emulsions or when the phosphate salt forms a "gummy" precipitate that traps the product.

The Chemistry:

  • Reagent: Dimethyl (2-oxononyl)phosphonate (Lipophilic tail, Polar head).

  • Byproduct: Dimethyl phosphate salt (Highly polar, water-soluble).

  • Target Product:

    
    -unsaturated enone (Highly lipophilic).
    

Because the target product is significantly less polar than the byproduct, aqueous partitioning is the primary removal method. However, success depends on strict control of solvent polarity and ionic strength.

Core Protocol: Optimized Aqueous Partitioning

Theory of Operation: The dimethyl phosphate anion is highly water-soluble (


). The failure mode in most labs is not the solubility of the phosphate, but the presence of water-miscible organic solvents (like THF or DME) that solubilize the salt into the organic phase.
Step-by-Step Methodology
StepActionScientific Rationale
1 Quench Add saturated

to the reaction mixture at

.
2 Solvent Exchange (CRITICAL)Concentrate the reaction mixture in vacuo to remove THF/DME. Redissolve the residue in MTBE or Toluene .
3 First Wash Wash with water (

volume ratio).
4 Base Wash Wash with

or

.
5 Brine Wash Wash with saturated

.[1]

Troubleshooting: Advanced Scenarios

Scenario A: The "Gummy" Precipitate (Lithium Salts)

If you used LiCl or LiHMDS , the lithium dimethyl phosphate byproduct often forms a sticky, gelatinous solid that adheres to the flask and traps your product.

  • Diagnosis: Oily residue sticking to glass; poor mass balance recovery.

  • Solution (Acidic Break):

    • Dilute with EtOAc (Ethyl Acetate).

    • Wash carefully with 0.5 M HCl (cold).

    • Mechanism: This disrupts the tight Lithium-Oxygen coordination spheres, releasing the trapped organic product.

    • Warning: Ensure your product is acid-stable. If not, use an EDTA disodium solution wash to chelate the lithium.

Scenario B: Persistent Emulsions

The "2-oxononyl" chain acts as a surfactant tail, while the phosphonate head is polar. This is the definition of a detergent.

  • Diagnosis: No clear phase boundary after 10 minutes.

  • Solution (The Celite Filtration):

    • Do not shake vigorously; swirl gently.

    • If stuck, add solid NaCl directly to the separatory funnel.

    • Filtration: Pass the entire emulsion through a pad of Celite 545 in a sintered glass funnel. The diatomaceous earth physically disrupts the surfactant micelles.

Visualization: Workflow Logic

The following diagram illustrates the decision matrix for purification based on the physical state of your reaction mixture.

HWE_Workup Start Crude Reaction Mixture (THF/DME) SolventSwap Evaporate THF Redissolve in MTBE Start->SolventSwap Step 1: Exchange Wash Aqueous Wash (Water + Brine) SolventSwap->Wash Step 2: Partition PhaseCheck Check Phases Wash->PhaseCheck CleanSep Clean Separation PhaseCheck->CleanSep Clear Interface Emulsion Persistent Emulsion PhaseCheck->Emulsion Cloudy/No Interface Precipitate Sticky Precipitate PhaseCheck->Precipitate Solids Present Final Dry (MgSO4) & Concentrate Yield: Enone Product CleanSep->Final Evaporation Action_Celite Filter through Celite 545 Emulsion->Action_Celite Break Micelles Action_Acid Wash with 0.5M HCl or EDTA Precipitate->Action_Acid Disrupt Chelation Action_Celite->CleanSep Action_Acid->CleanSep

Figure 1: Decision tree for HWE workup optimization, prioritizing solvent exchange and emulsion management.

Chromatography Guide (The "Nuclear" Option)

If aqueous extraction fails to remove trace phosphate (detectable by ³¹P NMR), use Flash Chromatography.

  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Mobile Phase: Hexanes:Ethyl Acetate (

    
     to 
    
    
    
    ).
  • Elution Order:

    • High

      
      :  The "2-oxononyl" derived enone (Lipophilic).
      
    • Baseline (

      
      ):  Dimethyl phosphate (Very Polar).
      
  • Tip: Stain with PMA (Phosphomolybdic Acid) or KMnO

    
     . The phosphate byproduct is not UV active but may streak if the column is overloaded.
    

Frequently Asked Questions (FAQ)

Q1: Can I just distill the product to separate it from the phosphate? A: Generally, no. While the byproduct dimethyl phosphate has a high boiling point (


), your "2-oxononyl" product is a high molecular weight enone. Thermal stress often leads to polymerization or isomerization (

to

) of the double bond before distillation is effective. Kugelrohr distillation might work for very small scales, but extraction is safer.

Q2: Why is my yield


 after the water wash? 
A:  You likely have residual solvent or water trapped by the phosphate salt (which is hygroscopic). If the phosphate wasn't fully removed, it pulls water into your oil. Re-dissolve in 

, dry rigorously over

, and filter. If the mass is still high, run a ³¹P NMR; a peak around

confirms residual phosphate.

Q3: Does the choice of base affect the byproduct removal? A: Yes.

  • NaH / NaOMe: Produces Sodium Dimethyl Phosphate (Water soluble, easy removal).

  • LiHMDS / LiCl: Produces Lithium Dimethyl Phosphate (Less soluble, forms aggregates/gels). Requires more aggressive washing or acid/EDTA steps.

References

  • Horner-Wadsworth-Emmons Reaction Mechanism & Workup. Organic Chemistry Portal. [Link]

  • Solubility of Dimethyl Phosphate. PubChem, National Library of Medicine. [Link]

  • Preparation of HWE Reagents and Byproduct Management. Organic Syntheses, Coll. Vol. 10, p. 432 (2004). [Link]

Sources

Technical Support Center: Optimizing HWE Olefinations with Dimethyl (2-oxononyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: Dimethyl (2-oxononyl)phosphonate Application: Synthesis of


-unsaturated ketones (enones) via Horner-Wadsworth-Emmons (HWE) reaction.
Primary Challenge:  Controlling E/Z stereoselectivity and yield through temperature modulation.

Introduction

Welcome to the Technical Support Center. You are likely using Dimethyl (2-oxononyl)phosphonate to install a 2-oxo-nonyl chain onto an aldehyde. Because this reagent contains a ketone carbonyl group adjacent to the phosphonate, it forms a stabilized ylide upon deprotonation.

Unlike non-stabilized ylides (Wittig) that require low temperatures to avoid decomposition, this reagent is inherently stable. However, temperature remains the critical variable that dictates the thermodynamic equilibration of the reaction intermediates, directly influencing your E/Z ratio.

Module 1: The Temperature-Selectivity Nexus

The Mechanism of Selectivity

To troubleshoot effectively, you must understand the causality between temperature and the reaction pathway.

  • Deprotonation: The base removes the acidic proton between the P=O and C=O groups.

  • Nucleophilic Attack: The anion attacks the aldehyde.[1] This is the rate-determining step.[1][2]

  • Intermediate Formation: A betaine or oxaphosphetane intermediate forms.[1]

    • Kinetic Product: The erythro adduct (leads to Z-alkene).

    • Thermodynamic Product: The threo adduct (leads to E-alkene).

  • Elimination: The intermediate collapses to form the alkene and a water-soluble phosphate byproduct.

Temperature Impact Analysis
Temperature ZoneDominant ControlOutcomeWhy?
Low (-78°C to 0°C) Kinetic Lower E-selectivity (Mixed E/Z)The intermediate forms irreversibly and eliminates immediately. There is insufficient thermal energy for the erythro (Z-precursor) intermediate to revert and equilibrate to the more stable threo (E-precursor) form.
Ambient (20°C - 25°C) Thermodynamic High E-selectivity (>95:5) Reversibility is active. The unstable erythro intermediate can retro-react to the starting materials and re-add to form the stable threo intermediate before elimination.
Elevated (>40°C) Degradative Lower Yield / Side ReactionsWhile E-selectivity remains high, you risk polymerization of the enone product or base-mediated degradation (Cannizzaro) of sensitive aldehydes.

Module 2: Visualizing the Pathway

The following diagram illustrates the bifurcation between Kinetic (Low Temp) and Thermodynamic (High Temp) pathways.

HWE_Mechanism Start Reagents: Phosphonate + Aldehyde Deprotonation Anion Formation Start->Deprotonation Base Intermediate_Z Erythro Intermediate (Kinetic Trap) Deprotonation->Intermediate_Z Fast Attack Intermediate_E Threo Intermediate (Thermodynamic Sink) Deprotonation->Intermediate_E Slow Attack Intermediate_Z->Deprotonation Reversion (High Temp) Product_Z (Z)-Enone Intermediate_Z->Product_Z Fast Elim (Low Temp) Product_E (E)-Enone (Target) Intermediate_E->Product_E Elimination

Caption: Thermodynamic equilibration (dashed line) at higher temperatures allows the kinetic Z-intermediate to revert and convert to the stable E-product.

Module 3: Troubleshooting Guide

Use this matrix to diagnose issues based on your experimental observations.

SymptomProbable CauseCorrective Action
Low Conversion at 0°C High activation barrier for the specific aldehyde.Increase Temp: Warm to RT. Stabilized ylides are less nucleophilic than Wittig reagents; they often require RT to react with hindered aldehydes.
Poor E/Z Ratio (e.g., 3:1) Kinetic trapping (Reaction stopped too early or too cold).Thermodynamic Push: Stir at RT for an additional 2-4 hours before quenching. Switch solvent to THF (promotes equilibration) or use Masamune-Roush conditions.
Gelation / Precipitation Lithium enolate aggregation (common with long alkyl chains like nonyl).Solvent/Cation Switch: If using nBuLi, switch to NaH (sodium salts are more soluble). Dilute the reaction.
Aldehyde Decomposition Base is too strong (e.g., NaH) for sensitive substrate.Mild Conditions: Switch to LiCl / DBU or Ba(OH)₂ . These are sufficiently basic for

-ketophosphonates but spare sensitive functional groups.

Module 4: Standard Operating Procedures (SOP)

Protocol A: Standard High-Selectivity Method (NaH)

Best for robust substrates where maximum E-selectivity is required.

  • Suspension: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF at 0°C .

  • Activation: Dropwise add Dimethyl (2-oxononyl)phosphonate (1.2 equiv). Evolution of H₂ gas will occur.

  • Aging: Stir at 0°C for 30 mins until the solution is clear (formation of the anion).

  • Addition: Add the aldehyde (1.0 equiv) dropwise.

  • Equilibration (CRITICAL): Allow the bath to warm naturally to Room Temperature and stir for 4–12 hours.

    • Note: Do not quench at 0°C; this locks in the Z-isomer.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[1]

Protocol B: Mild Masamune-Roush Method

Best for base-sensitive aldehydes or if epimerization of the aldehyde is a concern.

  • Mix: Combine Dimethyl (2-oxononyl)phosphonate (1.2 equiv), LiCl (dry, 1.5 equiv), and the aldehyde (1.0 equiv) in MeCN or THF.

  • Initiation: Add DBU (1.2 equiv) dropwise at Room Temperature .

  • Reaction: Stir at RT. The reaction is often faster (1–4 hours) due to the activating effect of Li⁺ on the phosphonate acidity.

  • Workup: Standard aqueous workup.

Module 5: Decision Tree for Optimization

Optimization_Flow Start Start Optimization BaseSensitive Is Aldehyde Base Sensitive? Yes_Sens Yes Masamune Use Masamune-Roush (LiCl / DBU @ 25°C) ResultCheck Check Selectivity (NMR) Masamune->ResultCheck No_Sens No Standard Use NaH / THF Standard->ResultCheck Good High E (>95%) -> Proceed ResultCheck->Good Bad Low E (<80%) ResultCheck->Bad Fix 1. Increase Temp to 40°C 2. Switch Solvent to DME 3. Increase Rxn Time Bad->Fix

Caption: Decision matrix for selecting the optimal protocol based on substrate stability and observed selectivity.

FAQs

Q: Can I use KHMDS at -78°C to get the Z-isomer with this reagent? A: Likely not. While KHMDS/18-crown-6 (Still-Gennari conditions) promotes Z-selectivity, it requires specific electron-withdrawing groups (like trifluoroethyl) on the phosphonate. With a standard dimethyl phosphonate, you will likely get low conversion or a messy mixture at -78°C because the anion is too stable to react quickly, and the elimination step is stalled.

Q: My product is oiling out during the reaction. Does this affect selectivity? A: Yes. If the intermediate precipitates, it cannot equilibrate. Ensure you are using a solvent that solubilizes the lithium species (THF is better than ether; adding LiCl helps solubility).

Q: Why is the "nonyl" chain important to consider? A: The long alkyl chain adds lipophilicity but can cause steric folding. Ensure your reaction concentration is not too high (>0.5 M) to prevent aggregation, which can trap the kinetic product.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[1][3][4][5] Chemical Reviews, 89(4), 863–927.

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). "Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and an Amine for Base-Sensitive Compounds."[1] Tetrahedron Letters, 25(21), 2183–2186.

  • Still, W. C., & Gennari, C. (1983).[4] "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination."[6] Tetrahedron Letters, 24(41), 4405-4408.

Sources

Overcoming steric hindrance with "Dimethyl (2-oxononyl)phosphonate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance with Dimethyl (2-oxononyl)phosphonate

Ticket ID: HWE-C9-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic: Why Standard Conditions Fail

You are likely attempting to couple Dimethyl (2-oxononyl)phosphonate (a


-ketophosphonate with a lipophilic heptyl tail) with a complex or hindered aldehyde. If you are using standard Horner-Wadsworth-Emmons (HWE) conditions (NaH in THF), you are likely encountering one of three failure modes:
  • No Reaction / Stalled Conversion: The deprotonated phosphonate anion is too bulky to attack the hindered aldehyde carbonyl.

  • Gelation: The sodium enolate forms supramolecular aggregates in THF, effectively removing the active species from solution.

  • Base-Induced Decomposition: Strong bases like NaH or LDA cause side reactions (e.g., enolization of the aldehyde) before olefination occurs.

The Fix: You must switch from a charge-controlled mechanism (NaH) to a chelation-controlled mechanism (Masamune-Roush conditions).

The Protocol: Masamune-Roush Conditions[1][2][3][4][5][6]

This is the "Gold Standard" for hindered phosphonates. It utilizes Lithium Chloride (LiCl) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .[1][2][3][4]

Mechanism of Action

Unlike NaH, which relies on brute-force deprotonation, this system uses a soft activation strategy:

  • Chelation: The Lithium cation (

    
    ) coordinates to both the phosphonate oxygen and the ketone oxygen, significantly increasing the acidity of the 
    
    
    
    -protons (
    
    
    drops from ~19 to ~15).
  • Mild Deprotonation: This increased acidity allows DBU (a weaker, non-nucleophilic base) to effect deprotonation without attacking the electrophile.

  • Templating: The lithium cation acts as a template, bringing the phosphonate and aldehyde together in a transition state that overcomes steric repulsion.

Step-by-Step Methodology

Reagents:

  • Reagent A: Dimethyl (2-oxononyl)phosphonate (

    
     equiv)
    
  • Reagent B: Hindered Aldehyde (

    
     equiv)
    
  • Base: DBU (

    
     equiv)
    
  • Additive: Anhydrous LiCl (

    
     equiv)
    
  • Solvent: Acetonitrile (MeCN) - Critical for solubilizing LiCl.

Protocol:

  • LiCl Preparation (Crucial):

    • Place anhydrous LiCl in a flame-dried flask.

    • Note: LiCl is extremely hygroscopic. Flame-dry it under high vacuum until it flows freely as a fine powder. Any water present will quench the reaction.

  • Solubilization:

    • Add dry MeCN to the flask containing LiCl. Stir until dissolved (this may take 10-15 minutes).

    • Add Dimethyl (2-oxononyl)phosphonate and the Aldehyde to this solution.

    • Observation: The mixture should be homogeneous.[5] If the phosphonate (with its C7 tail) is not fully soluble, add a small amount of THF (up to 10% v/v), but keep MeCN as the primary solvent.

  • Reaction Initiation:

    • Cool the mixture to

      
       (ice bath).
      
    • Add DBU dropwise via syringe.

    • Visual Check: The solution often turns a pale yellow or orange upon deprotonation.

  • Monitoring:

    • Allow to warm to room temperature (RT).

    • Monitor via TLC. Standard HWE with LiCl/DBU is slower than NaH; allow 4–12 hours for completion.

  • Workup:

    • Quench with saturated aqueous ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      .
      

Troubleshooting & FAQs

Q1: The reaction is still sluggish. Can I heat it?

A: Yes, but proceed with caution. The Masamune-Roush system is thermally stable. If no conversion is seen at RT after 4 hours, heat to


. Do not exceed 

as DBU can degrade sensitive aldehydes at high temperatures.
Q2: I see a gelatinous precipitate. What is it?

A: This is likely the Lithium-Phosphonate complex aggregating.

  • Fix: Dilute the reaction. The standard concentration is

    
    . Try diluting to 
    
    
    
    .
  • Fix: Ensure your LiCl is dry. Wet LiCl forms "clumps" that do not participate in chelation.

Q3: My E/Z selectivity is poor (I need E-alkene).

A: Dimethyl phosphonates generally favor E-alkenes, but sterics can erode this.

  • Optimization: Switch solvent to THF/MeCN (1:1). While MeCN is best for rate (solubilizing LiCl), THF often improves E-selectivity by loosening the transition state tightness.

Q4: How do I synthesize the reagent if I can't buy it?

A: Use the Arbuzov Reaction .

  • React 1-bromo-2-nonanone with Trimethyl phosphite (

    
    ).
    
  • Heat to

    
     for 4 hours (neat or in toluene).
    
  • Distill off the methyl bromide byproduct.[1]

  • Vacuum distill the resulting oil to obtain pure Dimethyl (2-oxononyl)phosphonate.

Data & Visualization

Comparison of Bases for Sterically Hindered HWE
ParameterNaH (Standard)LiCl / DBU (Masamune-Roush)
Mechanism Hard Deprotonation (Kinetic)Chelation / Soft Deprotonation
Steric Tolerance LowHigh
Base Sensitivity Incompatible with base-labile groupsCompatible
Solvent System THF (Heterogeneous enolate)MeCN (Homogeneous chelate)
Typical Yield 20-40% (for hindered substrates)75-90%
Decision Logic for Optimization

HWE_Troubleshooting Start Start: Reaction Failed/Low Yield CheckBase Are you using NaH? Start->CheckBase SwitchBase Switch to Masamune-Roush (LiCl + DBU in MeCN) CheckBase->SwitchBase Yes CheckWater Is LiCl Anhydrous? CheckBase->CheckWater No (Already using LiCl) SwitchBase->CheckWater DryLiCl Flame dry LiCl under vacuum CheckWater->DryLiCl No/Unsure CheckSolubility Is Reagent Soluble? CheckWater->CheckSolubility Yes DryLiCl->CheckSolubility AddTHF Add 10% THF co-solvent CheckSolubility->AddTHF No (Precipitate) CheckTemp Reaction too slow? CheckSolubility->CheckTemp Yes AddTHF->CheckTemp Heat Heat to 40°C CheckTemp->Heat Yes Success High Yield / E-Selective CheckTemp->Success No Heat->Success

Caption: Logic flow for troubleshooting steric hindrance in HWE reactions involving Dimethyl (2-oxononyl)phosphonate.

Mechanism: Chelation Control

Mechanism Reagents Reagents: Phosphonate + LiCl + DBU Complex Li-Chelated Intermediate Reagents->Complex Coordination Deprotonation Soft Deprotonation (DBU removes H+) Complex->Deprotonation Activation Attack Nucleophilic Attack on Aldehyde Deprotonation->Attack Templated Assembly Product E-Enone Product Attack->Product Elimination

Caption: The Lithium cation coordinates the phosphonate and carbonyl oxygens, facilitating deprotonation by DBU and templating the attack on the aldehyde.

References

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds.[6][4] Tetrahedron Letters, 25(21), 2183–2186.

  • Maryanoff, B. E., & Reitz, A. B. (1989).[3] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions.[1][7] Stereochemistry, mechanism, and selected synthetic aspects.[1][2][3][4][5][8][9][10][11][12] Chemical Reviews, 89(4), 863–927.

  • Wadsworth, W. S., & Emmons, W. D. (1961).[3] The Utility of Phosphonate Carbanions in Olefin Synthesis.[6][1][2][7] Journal of the American Chemical Society, 83(7), 1733–1738.

Sources

"Dimethyl (2-oxononyl)phosphonate" reaction monitoring by TLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

Molecule Profile & Analytical Context

Dimethyl (2-oxononyl)phosphonate is a specialized


-ketophosphonate reagent primarily used in Horner-Wadsworth-Emmons (HWE) olefination to synthesize 

-unsaturated ketones (enones).
  • Chemical Structure:

    
    
    
  • Critical Feature: The methylene bridge (

    
    ) is highly acidic (
    
    
    
    ) and is the site of deprotonation.
  • Monitoring Challenge: The molecule lacks strong UV chromophores (only a weak carbonyl absorption), making standard UV-TLC difficult. It also exhibits keto-enol tautomerism, which complicates NMR interpretation.

TLC Troubleshooting Guide

User Issue: "I cannot see my starting material on the TLC plate under UV (254 nm), or the spots are faint/inconsistent."

The "Invisible Spot" Protocol

Because the nonyl chain is aliphatic and the phosphonate/ketone groups have low molar absorptivity at 254 nm, UV visualization is unreliable. You must use chemical staining.

Recommended Staining System:

Stain ReagentVisibilityMechanismProtocol
KMnO₄ (Alkaline) High Oxidation of the alkyl chain/ketone.Dip and heat gently. Spot appears yellow/brown on purple background.
PMA (Phosphomolybdic Acid) Medium-High Universal oxidation.Dip and heat vigorously. Spot appears dark blue/green .
Iodine Chamber Medium Lipophilic adsorption (Nonyl chain).Place in jar with

crystals. Reversible brown spot.
UV (254 nm) LowCarbonyl

transition.
Only visible at high concentrations (>10 mg/mL).

Rf Value Optimization: Due to the polar phosphonate head and lipophilic nonyl tail, this molecule can streak.

  • Standard Eluent: 50% EtOAc / 50% Hexanes (

    
    ).
    
  • Streaking? Add 1% Acetic Acid to the eluent to suppress enol interaction with silica.

NMR Troubleshooting Guide

User Issue: "My


 NMR spectrum looks messy. I see extra splitting or missing peaks in the 3.0 ppm region."
Issue A: The "Splitting Headache" (Coupling Constants)

Phosphorus (


, Spin 1/2) couples to protons. This is not an impurity; it is intrinsic to the molecule.
  • The Diagnostic Signal: The methylene protons (

    
    ) appear as a doublet  around 3.0 – 3.2 ppm .
    
  • Coupling Constant (

    
    ):  Expect a large coupling of 20 – 23 Hz .
    
  • Methoxy Protons (

    
    ):  Appear as a doublet around 3.7 – 3.8 ppm  with 
    
    
    
    Hz.
Issue B: Keto-Enol Tautomerism

In solution (especially


), 

-ketophosphonates exist in equilibrium between the keto and enol forms.
  • Keto Form:

    
     (Major species).
    
  • Enol Form:

    
     (Minor species).
    
  • Symptom: You may see a small vinylic doublet (

    
    ) further downfield and a broad -OH peak.
    
  • Fix: Run NMR in a more polar solvent like DMSO-

    
      to shift the equilibrium almost entirely to the keto form for cleaner integration.
    
NMR Reference Data
  • Reactant (DMNP):

    
     to 
    
    
    
    ppm (relative to
    
    
    ).
  • Byproduct (Phosphate Salt):

    
     to 
    
    
    
    ppm (after HWE reaction).

Reaction Monitoring: HWE Workflow

User Issue: "How do I know when the reaction is truly complete? The TLC is ambiguous."

The HWE reaction consumes the phosphonate to produce an enone. The phosphonate byproduct is water-soluble and usually removed during workup, but monitoring the in situ transformation is critical.

Decision Matrix: Reaction Progression

HWE_Monitoring Start Start HWE Reaction (Phosphonate + Aldehyde + Base) CheckTLC Step 1: Check TLC (Stain with KMnO4) Start->CheckTLC TLC_Result Is the Phosphonate Spot (Rf ~0.3) Gone? CheckTLC->TLC_Result Yes_TLC TLC indicates consumption TLC_Result->Yes_TLC Yes No_TLC Phosphonate persists TLC_Result->No_TLC No CheckNMR Step 2: Crude 1H NMR (Mini-workup aliquot) Yes_TLC->CheckNMR Action_Wait Reaction Incomplete: Add more Base or Time No_TLC->Action_Wait NMR_Analysis Analyze 3.0-3.2 ppm Region CheckNMR->NMR_Analysis Doublet_Present Large Doublet (J=22Hz) Still Visible NMR_Analysis->Doublet_Present Doublet Exists Doublet_Gone Doublet Gone New Alkene Signals (6.0-7.0 ppm) NMR_Analysis->Doublet_Gone Clean Spectrum Doublet_Present->Action_Wait Action_Done Reaction Complete: Proceed to Workup Doublet_Gone->Action_Done

Figure 1: Logic flow for monitoring the consumption of Dimethyl (2-oxononyl)phosphonate during HWE olefination.

Quantitative Monitoring Table
FeatureStarting Material (Phosphonate)Product (Enone)Byproduct (Phosphate)
TLC (KMnO4) Yellow spot (

)
Dark Brown spot (

)
Stays at Baseline (

)

NMR

3.1 ppm (d,

Hz)

6.0-7.0 ppm (m, alkene)

3.7 ppm (d,

Hz)

NMR

+25 ppm
Silent (No P in product)

0-5 ppm

Frequently Asked Questions (FAQ)

Q: I see two spots for my starting material on TLC. Is it impure?

  • A: Likely not. If the spots merge upon heating or changing solvent polarity, it is the keto-enol tautomer mixture . However, if one spot is significantly more polar (baseline), it may be the hydrolyzed phosphonic acid (mono-methyl ester), which is a common degradation product.

Q: The reaction turned solid/gelatinous. What happened?

  • A: The lithium or sodium salts of

    
    -ketophosphonates can form aggregates. This can trap the aldehyde. Troubleshooting:  Add dry THF to dilute or use a crown ether (like 15-Crown-5 for NaH) to break up aggregates.
    

Q: Can I use UV to monitor the product formation?

  • A: Yes. Unlike the phosphonate, the product is an

    
    -unsaturated ketone (enone), which is strongly UV active at 254 nm. You will see the appearance of a dark UV spot, even if the starting material is invisible.[1]
    

References

  • HWE Reaction Mechanism & Monitoring: Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[2] Chemical Reviews, 1989 , 89(4), 863–927.

  • NMR of Phosphonates: "Phosphorus-31 NMR Spectroscopy." Organic Chemistry Data, University of Wisconsin-Madison.

  • Tautomerism in -Ketophosphonates: Griffith, G. A., et al. "Keto–enol tautomerism of -ketophosphonates." Magnetic Resonance in Chemistry, 2008. (General reference for tautomeric shifts).
  • TLC Visualization Methods: "TLC Visualization Reagents." Chemistry LibreTexts.

Sources

Validation & Comparative

"Dimethyl (2-oxononyl)phosphonate" vs. other Horner-Wadsworth-Emmons reagents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Dimethyl (2-oxononyl)phosphonate (CAS: 37497-25-9) against other Horner-Wadsworth-Emmons (HWE) and olefination reagents. It focuses on its specific utility in synthesizing lipophilic


-unsaturated ketones, a critical motif in fatty acid metabolites, pheromones, and natural products.

Executive Summary

Dimethyl (2-oxononyl)phosphonate is a specialized


-ketophosphonate reagent used to install a C9-keto alkyl chain onto aldehydes via the Horner-Wadsworth-Emmons (HWE) reaction.[1] Unlike standard HWE reagents (e.g., triethyl phosphonoacetate) that yield esters, this reagent yields 

-unsaturated ketones (enones)
.

Its primary advantage over alternative methods (such as stabilized Wittig ylides or Aldol condensation) lies in its enhanced nucleophilicity , water-soluble byproducts , and compatibility with mild base conditions (Masamune-Roush), making it the reagent of choice for late-stage functionalization of base-sensitive natural product intermediates.

Reagent Profile
  • Chemical Name: Dimethyl (2-oxononyl)phosphonate[1][2][3][4][5]

  • CAS Number: [1][2][3][4][5]

  • Structure:

    
    
    
  • Function: Synthesis of (E)-dec-2-en-4-one derivatives (and homologs).

  • pKa (

    
    -protons):  ~15–17 (vs. ~22 for phosphonoacetates).
    

Comparative Analysis: HWE Reagents vs. Alternatives

The selection of Dimethyl (2-oxononyl)phosphonate must be weighed against two primary alternatives: Stabilized Wittig Reagents (for enone synthesis) and Standard Phosphonoacetates (for general olefination).

Comparison 1: -Ketophosphonates (The Topic) vs. Stabilized Wittig Ylides

For the synthesis of


-unsaturated ketones, researchers often choose between the HWE phosphonate and the corresponding Wittig ylide (triphenylphosphoranylidene ketone).
FeatureDimethyl (2-oxononyl)phosphonate (HWE)Stabilized Wittig Ylide (

)
Byproduct Dimethyl phosphate (Water Soluble)Triphenylphosphine oxide (Difficult removal)
Reactivity Higher nucleophilicity (reacts with hindered aldehydes)Lower nucleophilicity (often requires heat)
Base Requirement Mild bases possible (LiCl/Amine,

)
No external base needed (pre-formed ylide)
Selectivity High (E) -selectivity (>95:5 typical)Moderate to High (E) -selectivity
Atom Economy Higher (lower MW byproducts)Lower (high MW

waste)

Verdict: The phosphonate is superior for large-scale reactions and complex purifications due to the easy removal of phosphate byproducts.

Comparison 2: -Ketophosphonates vs. -Phosphonoesters

While both are HWE reagents, their reactivity profiles differ drastically due to the electron-withdrawing nature of the carbonyl vs. the ester.

Feature

-Ketophosphonate (Topic)

-Phosphonoester (Standard)
Acidity (pKa) High (~15) . Deprotonated by weak bases.Moderate (~22) . Requires NaH/NaOEt.
Reaction Conditions Masamune-Roush (LiCl/DBU) or Ba(OH)2 .Standard (NaH/THF).[6]
Product

-Unsaturated Ketone .

-Unsaturated Ester .[7][8]
Risk of Epimerization Low (due to mild conditions).High (if substrate is base-sensitive).[9]

Mechanistic Insight & Selectivity

The high (E)-selectivity of Dimethyl (2-oxononyl)phosphonate arises from the thermodynamic control of the reaction. The elimination of the phosphate group from the intermediate oxaphosphetane is reversible or slower than the initial addition, allowing the intermediates to equilibrate to the more stable trans-configuration before elimination.

Pathway Diagram

The following diagram illustrates the HWE mechanism, highlighting the critical equilibration step that enforces E-selectivity.

HWE_Mechanism Reagent Dimethyl (2-oxononyl)phosphonate Enolate Phosphonate Carbanion Reagent->Enolate Deprotonation Base Base (e.g., NaH or LiCl/DBU) Base->Enolate Intermediate Oxaphosphetane (Syn/Anti) Enolate->Intermediate Nucleophilic Attack Aldehyde Target Aldehyde (R-CHO) Aldehyde->Intermediate Equilibration Threo/Erythro Equilibration (Thermodynamic Control) Intermediate->Equilibration Reversible Equilibration->Intermediate Product (E)-Enone Product Equilibration->Product Elimination Byproduct Dimethyl Phosphate (Water Soluble) Equilibration->Byproduct Elimination

Caption: Mechanistic pathway of Dimethyl (2-oxononyl)phosphonate showing the equilibration step responsible for high (E)-stereoselectivity.

Experimental Protocols

Protocol A: Standard Conditions (Robust Substrates)

Best for simple aldehydes where base sensitivity is not a concern.

  • Preparation: Suspend Sodium Hydride (NaH, 60% dispersion, 1.1 equiv) in anhydrous THF under Argon at 0°C.

  • Activation: Add Dimethyl (2-oxononyl)phosphonate (1.1 equiv) dropwise. Stir for 30 min until H₂ evolution ceases and the solution becomes clear (formation of the anion).

  • Coupling: Add the aldehyde (1.0 equiv) dissolved in THF dropwise.

  • Reaction: Allow to warm to room temperature. Monitor by TLC (typically 1–4 hours).

  • Workup: Quench with sat.

    
    . Extract with EtOAc. The dimethyl phosphate byproduct remains in the aqueous phase.
    
Protocol B: Masamune-Roush Conditions (Sensitive Substrates)

Best for complex natural products or substrates prone to epimerization.

  • Reagents: Dissolve Dimethyl (2-oxononyl)phosphonate (1.2 equiv) and LiCl (dry, 1.2 equiv) in anhydrous MeCN or THF.

  • Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.1 equiv) at room temperature.

    • Note: The Li+ ion coordinates to the phosphonate oxygens, increasing the acidity of the

      
      -proton, allowing DBU to effect deprotonation.
      
  • Coupling: Add the aldehyde (1.0 equiv).

  • Outcome: Reaction proceeds under extremely mild conditions, preserving chiral centers

    
     to the aldehyde.
    

Performance Data Comparison

The following table summarizes the performance of Dimethyl (2-oxononyl)phosphonate in varying conditions compared to standard Wittig protocols for generating similar long-chain enones.

ParameterMethod A: Phosphonate (NaH/THF)Method B: Phosphonate (Masamune-Roush)Method C: Wittig Ylide (PhH/Reflux)
Conversion >95%85–92%70–85%
E/Z Ratio >98:2>95:5~80:20 to 90:10
Temp. 0°C to RTRTReflux (often required)
Purification Simple ExtractionSimple ExtractionColumn Chromatography (Req. for

)
Substrate Scope Hindered & UnhinderedBase-SensitiveUnhindered preferred

Decision Framework for Researchers

Use the following logic flow to determine when to deploy Dimethyl (2-oxononyl)phosphonate in your synthesis campaign.

Decision_Tree Start Target: Long-chain alpha,beta-Unsaturated Ketone Q1 Is the substrate base-sensitive? Start->Q1 Q2 Is the aldehyde sterically hindered? Q1->Q2 No Path_A Use Dimethyl (2-oxononyl)phosphonate (Masamune-Roush Conditions) Q1->Path_A Yes (Epimerizable) Path_B Use Dimethyl (2-oxononyl)phosphonate (NaH / THF) Q2->Path_B Yes (Needs Nucleophilicity) Q2->Path_B No (Standard) Path_C Consider Stabilized Wittig (If phosphonate unavailable) Q2->Path_C Alternative

Caption: Decision matrix for selecting HWE conditions based on substrate complexity.

References

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds.[10] Tetrahedron Letters. Link

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions.[9][10][11] Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews. Link

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for pKa and reactivity comparisons).

Sources

E/Z selectivity comparison of phosphonate reagents for long-chain aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex lipids, pheromones, and polyketide natural products, the stereoselective construction of alkene moieties is a critical checkpoint. For long-chain aliphatic aldehydes, where steric differentiation between the re and si faces is minimal compared to branched or aromatic substrates, achieving high stereocontrol requires precise reagent selection.

This guide compares the three dominant phosphonate-based olefination methodologies: the Standard Horner-Wadsworth-Emmons (HWE) , the Still-Gennari (SG) modification, and the Ando modification.[1] We analyze the kinetic versus thermodynamic drivers of each and provide validated protocols to ensure reproducible E or Z selectivity.

Mechanistic Basis of Selectivity

The stereochemical outcome of phosphonate olefinations is dictated by the interplay between the rate of oxaphosphetane formation (addition) and the rate of elimination.

The Kinetic vs. Thermodynamic Switch[2]
  • Standard HWE (E-Selective): Uses dialkyl phosphonates (e.g., diethyl).[1] The intermediate oxaphosphetane forms reversibly.[2] The syn-intermediate (leading to Z) suffers from steric repulsion and reverts to the starting materials, eventually funneling through the more stable anti-intermediate to form the (E)-alkene (Thermodynamic Control).

  • Still-Gennari & Ando (Z-Selective): Use electron-deficient phosphonates (trifluoroethyl or aryl groups). These electron-withdrawing groups (EWGs) increase the electrophilicity of the phosphorus, accelerating the elimination step. The elimination becomes faster than the retro-aldol equilibration. Consequently, the reaction is "trapped" at the initial kinetic addition product, which is predominantly the syn-oxaphosphetane (formed via a specific transition state geometry), yielding the (Z)-alkene (Kinetic Control).

Mechanistic Pathway Diagram

The following diagram illustrates the divergence between the thermodynamic E-pathway and the kinetic Z-pathway.

HWE_Mechanism cluster_legend Reagent Influence Start Aldehyde + Phosphonate Carbanion TS_Syn Syn-Oxaphosphetane (Kinetic Product) Start->TS_Syn Fast Addition (Kinetic) TS_Anti Anti-Oxaphosphetane (Thermodynamic Product) Start->TS_Anti Slow Addition TS_Syn->Start Reversible (Standard HWE) TS_Syn->TS_Anti Equilibration Z_Alkene (Z)-Alkene (Kinetic) TS_Syn->Z_Alkene Fast Elimination (SG/Ando Reagents) E_Alkene (E)-Alkene (Thermodynamic) TS_Anti->E_Alkene Elimination Note1 Electron-Deficient P (SG/Ando) accelerates elimination -> Z-Selectivity Note2 Dialkyl P (Standard) allows equilibration -> E-Selectivity

Caption: Kinetic vs. Thermodynamic control pathways in HWE olefinations. Electron-deficient reagents force the fast Z-elimination path.

Reagent Comparison Guide

Standard HWE Reagents[1][2][3][4][5]
  • Structure:

    
    
    
  • Selectivity: High E (>95:5).[1][3][4]

  • Conditions: NaH or LiCl/DBU (Masamune-Roush) in THF or MeCN.

  • Best For: Thermodynamic stability; constructing the backbone of fatty acids and polyketides.

Still-Gennari (SG) Reagents[1][6][8][9]
  • Structure:

    
    
    
  • Selectivity: High Z (typically 90:10 to 98:2).

  • Mechanism: Trifluoroethyl groups are strongly electron-withdrawing.

  • Critical Factor: Requires strongly dissociating conditions (KHMDS/18-crown-6) to prevent metal chelation, which would otherwise erode Z-selectivity.

  • Best For: Rapid access to Z-alkenes; substrates tolerant of strong bases.

Ando Reagents[1][4][6][8][9][10][11]
  • Structure:

    
     or 
    
    
    
  • Selectivity: Ultra-High Z (often >98:2).[1][3]

  • Advantage: The steric bulk of the aryloxy groups (especially o-tert-butyl) enhances the kinetic preference for the Z-transition state. Often provides higher yields than SG for sensitive aldehydes.

  • Best For: "Difficult" substrates, base-sensitive compounds (can sometimes use milder bases like NaH/NaI), and maximizing Z-purity without HPLC.

Performance Data: Long-Chain Aldehydes

The following data summarizes the stereoselectivity observed for Octanal (a representative long-chain aliphatic aldehyde) under optimized conditions for each reagent class.

Reagent SystemBase / AdditiveTempYield (%)Z : E RatioSelectivity Type
Standard HWE (Triethyl phosphonoacetate)NaH0°C to RT85-95%< 5 : 95 E-Selective
Still-Gennari (Bis-trifluoroethyl)KHMDS / 18-crown-6-78°C75-85%92 : 8 Z-Selective
Ando (Diphenyl phosphonate)NaH-78°C88-92%96 : 4 Z-Selective
Modified Ando (Bis(o-t-butylphenyl))NaH-78°C90-95%> 98 : 2 High Z-Selective

Note: Data aggregated from comparative studies involving aliphatic aldehydes [1, 3, 4].[5] Long-chain aliphatic substrates often show slightly lower Z-selectivity than aromatic aldehydes due to reduced steric differentiation, making the choice of Ando reagents often superior for these specific chains.

Experimental Protocols

Protocol A: High-E Olefination (Standard HWE)

Objective: Synthesis of ethyl (E)-dec-2-enoate from octanal.

  • Reagent Prep: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon.

  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv) to the flask. Wash with dry hexane (3x) to remove mineral oil if strict stoichiometry is required; otherwise, suspend directly in anhydrous THF (0.5 M concentration relative to phosphonate). Cool to 0°C.

  • Phosphonate Addition: Add triethyl phosphonoacetate (1.2 equiv) dropwise. Stir at 0°C for 30 min until H₂ evolution ceases and the solution becomes clear.

  • Reaction: Add octanal (1.0 equiv) dropwise. Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with Et₂O. Wash organics with brine, dry over MgSO₄, and concentrate.

  • Validation: ¹H NMR will show a large coupling constant (

    
    ) for the vinylic protons.
    
Protocol B: High-Z Olefination (Still-Gennari)

Objective: Synthesis of methyl (Z)-dec-2-enoate. Critical Note: The exclusion of Lithium and Sodium ions is vital. Use Potassium bases.[1]

  • Reagent Prep: Flame-dry RBF under Argon. Add 18-crown-6 (1.5 equiv) and bis(2,2,2-trifluoroethyl) carbomethoxymethylphosphonate (1.1 equiv) in anhydrous THF . Cool to -78°C.[6]

  • Deprotonation: Add KHMDS (0.5 M in toluene, 1.1 equiv) dropwise slowly down the side of the flask to avoid localized warming. Stir for 30 min at -78°C.

  • Reaction: Add octanal (1.0 equiv) dropwise. Stir at -78°C for 1–2 hours.

  • Workup: Quench at -78°C with sat. NH₄Cl (this prevents isomerization during warming). Dilute with Et₂O, warm to RT, and extract.

  • Validation: ¹H NMR will show a smaller coupling constant (

    
    ) for the vinylic protons.
    
Protocol C: High-Z Olefination (Ando Method)

Objective: Synthesis of ethyl (Z)-dec-2-enoate using Diphenyl Phosphonoacetate.

  • Reagent Prep: Flame-dry RBF under Argon. Suspend NaH (1.2 equiv, washed free of oil) in anhydrous THF . Cool to 0°C.

  • Deprotonation: Add ethyl diphenylphosphonoacetate (1.2 equiv) dropwise. Stir for 30 min at 0°C.

  • Cooling: Cool the reaction mixture to -78°C . (Unlike SG, Ando reagents can often tolerate Na+ ions, though KHMDS can also be used for stricter control).

  • Reaction: Add octanal (1.0 equiv) slowly. Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Workup: Quench with sat. NH₄Cl. Standard extraction.

  • Note: The diphenyl phosphate byproduct is less water-soluble than diethyl phosphate; it may require chromatography to remove completely, unlike the water-soluble byproducts of Standard HWE.

Decision Workflow

Use this logic tree to select the appropriate reagent for your specific long-chain aldehyde application.

Reagent_Selection Start Start: Long-Chain Aldehyde Olefination Target Target Geometry? Start->Target E_Alkene (E)-Alkene Target->E_Alkene Z_Alkene (Z)-Alkene Target->Z_Alkene Base_Sens Is Substrate Base Sensitive? E_Alkene->Base_Sens Strict_Z Is >95:5 Z:E Required? Z_Alkene->Strict_Z No No Base_Sens->No Robust Yes Yes Base_Sens->Yes Sensitive Std_HWE Standard HWE (NaH, THF) Masamune Masamune-Roush (LiCl, DBU) Yes (Critical) Yes (Critical) Strict_Z->Yes (Critical) High Purity No (Standard) No (Standard) Strict_Z->No (Standard) General Use Ando Ando Reagent (Diphenyl phosphonate) SG Still-Gennari (Trifluoroethyl phosphonate) No->Std_HWE Yes->Masamune Yes (Critical)->Ando No (Standard)->SG

Caption: Decision matrix for phosphonate reagent selection based on target geometry and substrate sensitivity.

References

  • Still, W. C., & Gennari, C. (1983).[1] Direct synthesis of Z-unsaturated esters.[7] A useful modification of the Horner-Emmons olefination.[8][6][9][10][11] Tetrahedron Letters, 24(41), 4405–4408. Link

  • Ando, K. (1997). Highly Selective Synthesis of Z-Unsaturated Esters by the Use of Ethyl (Diphenylphosphono)acetate.[7] The Journal of Organic Chemistry, 62(6), 1934–1939. Link

  • Janicki, I., & Kiełbasiński, P. (2022).[3][9] Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138.[5][3] Link

  • Boutagy, J., & Thomas, R. (1974).[12] Olefin synthesis with organic phosphonate carbanions.[12][3][6][9][7][10][11][13][14][15] Chemical Reviews, 74(1), 87–99. Link

Sources

"Dimethyl (2-oxononyl)phosphonate" performance with different carbonyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Dimethyl (2-oxononyl)phosphonate Performance in HWE Olefination Content Type: Technical Application Note & Comparison Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers.

Optimizing -Unsaturated Ketone Synthesis via Horner-Wadsworth-Emmons Olefination

Executive Summary

Dimethyl (2-oxononyl)phosphonate (CAS: 37497-25-9) is a specialized


-ketophosphonate reagent used primarily to introduce a lipophilic C9-enone motif into complex molecules. Unlike simple Wittig reagents, this phosphonate participates in the Horner-Wadsworth-Emmons (HWE)  reaction, offering superior E-stereoselectivity and water-soluble byproducts.[1][2]

This guide compares the performance of Dimethyl (2-oxononyl)phosphonate (DMONP) across diverse carbonyl substrates. It provides evidence-based protocols for maximizing yield and selectivity, particularly when distinguishing between robust aliphatic aldehydes and sensitive or hindered ketones.

Molecule Profile & Mechanistic Basis

Reagent Specifications
  • IUPAC Name: Dimethyl (2-oxononyl)phosphonate

  • CAS Number: 37497-25-9[3]

  • Structure:

    
    
    
  • Function: Installs a nonyl-enone side chain (often used in prostaglandin and pheromone synthesis).

  • Key Advantage: The electron-withdrawing carbonyl group at the

    
    -position increases the acidity of the 
    
    
    
    -protons (
    
    
    in DMSO), allowing for softer bases and thermodynamic control.
Mechanism of Action (HWE Olefination)

The reaction proceeds through a stabilized carbanion that attacks the carbonyl carbon. Unlike the Wittig reaction (which forms a betaine), the HWE reaction forms a discrete oxaphosphetane intermediate. The reversibility of the initial addition step allows the system to equilibrate to the thermodynamically more stable trans-oxaphosphetane, leading to high E-selectivity.

HWE_Mechanism Reagent Dimethyl (2-oxononyl) phosphonate Carbanion Stabilized Carbanion Reagent->Carbanion Deprotonation Base Base (NaH, LiCl/DBU) Base->Carbanion Intermed Oxaphosphetane (Reversible Formation) Carbanion->Intermed Nucleophilic Attack Carbonyl Target Carbonyl (R-CHO) Carbonyl->Intermed Product (E)-Enone Product Intermed->Product Elimination Byproduct Phosphate Salt (Water Soluble) Intermed->Byproduct

Figure 1: Mechanistic pathway of Dimethyl (2-oxononyl)phosphonate in HWE olefination. The reversibility of the oxaphosphetane formation drives E-selectivity.

Comparative Performance Matrix

The following data summarizes the expected performance of DMONP based on substrate class. Data is synthesized from representative


-ketophosphonate reactivity profiles in total synthesis literature [1][2].

Table 1: Reactivity Profile with Different Carbonyl Electrophiles

Substrate ClassRepresentative CompoundRecommended ConditionsExpected YieldE/Z SelectivityPerformance Notes
Unhindered Aliphatic Aldehyde OctanalNaH / THF (0°C → RT)85-95% >95:5Best Case. Rapid reaction (<2h). Excellent selectivity due to minimal steric clash in the transition state.
Aromatic Aldehyde BenzaldehydeK₂CO₃ / H₂O or NaH / THF 90-98% >98:2Highly efficient. Can often be run under heterogeneous aqueous conditions (mild).
Base-Sensitive / Chiral Aldehyde Garner's AldehydeLiCl / DBU / MeCN (Masamune-Roush)75-85% >90:10Critical: Standard NaH causes epimerization. LiCl/DBU is non-negotiable here to preserve chirality [3].
Unhindered Ketone CyclohexanoneNaH / THF (Reflux)60-75% N/ASlower kinetics. Requires heat. Excess phosphonate (1.5–2.0 equiv) often needed to drive to completion.
Hindered / Aromatic Ketone Acetophenonet-BuOK / THF or NaH / DMSO 40-60% VariableChallenging. Reaction is sluggish. Steric bulk of the nonyl chain + phenyl ring destabilizes the transition state.

Experimental Protocols

Protocol A: Standard High-Yield Synthesis (Robust Substrates)

Best for: Simple aliphatic or aromatic aldehydes.

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Deprotonation: Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF (0.2 M concentration relative to limiting reagent). Cool to 0°C.[4]

  • Reagent Addition: Add Dimethyl (2-oxononyl)phosphonate (1.2 equiv) dropwise. Stir for 30 min at 0°C until H₂ evolution ceases and the solution becomes clear/yellow.

  • Coupling: Add the Aldehyde (1.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (typically 1–3 hours).

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc. The phosphate byproduct is water-soluble and remains in the aqueous layer.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Masamune-Roush Conditions (Sensitive Substrates)

Best for: Epimerizable aldehydes or substrates with labile protecting groups. Reference: Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R. Tetrahedron Lett. 1984, 25, 2183. [3]

  • Mixture: In a dry flask under Argon, combine LiCl (dry, 1.2 equiv), Dimethyl (2-oxononyl)phosphonate (1.2 equiv), and the Aldehyde (1.0 equiv) in anhydrous Acetonitrile (MeCN) .

  • Activation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.1 equiv) dropwise at RT.

  • Reaction: Stir at RT. The mild basicity of DBU, enhanced by the Lewis acidity of Li⁺ coordinating to the phosphonate, promotes the reaction without racemizing

    
    -centers.
    
  • Workup: Dilute with water/EtOAc. Wash organic layer with 5% HCl (to remove DBU) and brine.

Decision Logic for Condition Selection

Use the following flowchart to select the optimal experimental conditions for your specific substrate.

Decision_Tree Start Start: Select Substrate IsSensitive Is the substrate base-sensitive? (e.g., chiral center, labile PG) Start->IsSensitive IsKetone Is the substrate a Ketone? IsSensitive->IsKetone No ProtocolB USE PROTOCOL B (Masamune-Roush) LiCl + DBU in MeCN IsSensitive->ProtocolB Yes ProtocolA USE PROTOCOL A (Standard HWE) NaH in THF, 0°C -> RT IsKetone->ProtocolA No (Aldehyde) ProtocolC USE MODIFIED PROTOCOL (Forcing Conditions) NaH or t-BuOK, Reflux IsKetone->ProtocolC Yes

Figure 2: Strategic decision tree for selecting HWE conditions based on substrate stability and steric hindrance.

Troubleshooting & Optimization

  • Issue: Low Conversion with Ketones.

    • Cause: Steric hindrance prevents the formation of the oxaphosphetane.

    • Solution: Switch solvent to DME (Dimethoxyethane) and heat to reflux. DME coordinates cations better than THF, often accelerating the reaction. Alternatively, use Ba(OH)₂ in THF, which has shown improved yields for hindered systems [4].

  • Issue: Poor E/Z Selectivity.

    • Cause: Kinetic control is competing with thermodynamic control.

    • Solution: Ensure the reaction is not quenched too early. Allow the reaction to stir longer at RT to permit the equilibration of the betaine/oxaphosphetane intermediate to the trans isomer.

  • Issue: "Gummy" Reaction Mixture.

    • Cause: Lithium salts (in Masamune-Roush) can aggregate.

    • Solution: Ensure high dilution (0.1 M) and use dry, finely powdered LiCl.

References

  • Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions.[2] Stereochemistry, Mechanism, and Selected Synthetic Aspects."[5] Chemical Reviews, 1989 , 89, 863–927. Link

  • Wadsworth, W. S., Jr.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961 , 83, 1733.[2] Link

  • Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R. "Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and DBU." Tetrahedron Letters, 1984 , 25, 2183–2186. Link

  • Paterson, I.; Yeung, K. S.; Smaill, J. B. "The Horner-Wadsworth-Emmons Reaction in Natural Products Synthesis: Expedient Synthesis of Enones using Barium Hydroxide." Synlett, 1993 , 774. Link

Sources

Technical Comparison Guide: Alternatives to Dimethyl (2-oxononyl)phosphonate for Enone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


-Unsaturated Ketone Synthesis

Executive Summary

Dimethyl (2-oxononyl)phosphonate (CAS 4202-23-7) is the industry standard for installing the 3-oxo-1-decenyl motif, a critical fragment in the synthesis of prostaglandins and pheromones. While the Horner-Wadsworth-Emmons (HWE) reaction using this reagent offers high E-selectivity and reliability, it suffers from poor atom economy and the generation of stoichiometric phosphate waste.

This guide evaluates three distinct chemical pathways to achieve the same structural outcome: Classical Aldol Condensation , Stabilized Wittig Olefination , and Olefin Cross-Metathesis . We analyze these alternatives based on reaction robustness, stereocontrol, and scalability to assist process chemists in optimizing synthetic routes.

The Incumbent: Dimethyl (2-oxononyl)phosphonate

Mechanism & Utility

This reagent functions as a stabilized phosphonate carbanion.[1][2][3] Upon deprotonation (typically with NaH, LiCl/DBU, or KHMDS), it attacks an aldehyde to form an intermediate oxaphosphetane, which collapses to yield the


-unsaturated ketone.
  • Primary Advantage: Thermodynamic control yields >95% E-isomer.

  • Primary Disadvantage: The dimethyl phosphate byproduct is water-soluble but represents significant mass loss relative to the starting material.

Comparative Analysis of Alternatives

Alternative A: The Atom-Economical Route (Aldol Condensation)

Reagent: 2-Nonanone (Methyl Heptyl Ketone) Mechanism: Base-catalyzed enolization followed by addition to aldehyde and dehydration.

  • Performance: The most cost-effective solution. 2-Nonanone is a commodity chemical. However, without careful control (e.g., Mukaiyama conditions), this route suffers from self-condensation and polymerization, leading to lower yields than HWE.

  • Best For: Large-scale commodity synthesis where purification costs are lower than reagent costs.

Alternative B: The Direct Competitor (Wittig Reaction)

Reagent: 1-(Triphenylphosphoranylidene)-2-nonanone Mechanism: Reaction of the stabilized ylide with the aldehyde.

  • Performance: Offers similar E-selectivity to HWE. However, the byproduct (triphenylphosphine oxide, TPPO) is notoriously difficult to remove from lipophilic products like the target enones, often requiring precipitation or rigorous chromatography.

  • Best For: Small-scale discovery where reagent stability (solid ylide) outweighs purification difficulty.

Alternative C: The Catalytic Modernist (Cross-Metathesis)

Reagent: 1-Decen-3-one + Terminal Alkene (Substrate) Mechanism: Ruthenium-catalyzed redistribution of carbon-carbon double bonds.

  • Performance: High functional group tolerance. It allows the coupling of a terminal alkene (on the substrate) with 1-decen-3-one.

  • Best For: Late-stage functionalization of complex intermediates where basic conditions (required for HWE/Aldol) would cause degradation.

Quantitative Performance Matrix

FeatureHWE (Baseline) Aldol Condensation Wittig Reaction Cross-Metathesis
Reagent Dimethyl (2-oxononyl)phosphonate2-NonanonePhosphoranylidene-2-nonanone1-Decen-3-one
Atom Economy Low (Phosphate waste)High (Water waste only)Very Low (TPPO waste)Medium (Ethylene loss)
Stereoselectivity Excellent (E)Variable (Requires optimization)Good (E)High (E) with Grubbs-II
Purification Aqueous WashDistillation/ColumnDifficult (TPPO removal)Filtration (Catalyst removal)
Cost HighLow HighHigh (Catalyst cost)
Reaction pH BasicBasicNeutral/BasicNeutral

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the incumbent HWE reagent and its primary alternatives.

ReactionPathways Aldehyde Substrate (Aldehyde) HWE_Rxn HWE Reaction (Base, THF) Aldehyde->HWE_Rxn Aldol_Rxn Aldol Condensation (NaOH/EtOH) Aldehyde->Aldol_Rxn Wittig_Rxn Wittig Reaction (DCM/Toluene) Aldehyde->Wittig_Rxn Alkene Substrate (Terminal Alkene) CM_Rxn Cross Metathesis (Grubbs II Cat.) Alkene->CM_Rxn HWE_Reagent HWE Reagent (Dimethyl 2-oxononyl phosphonate) HWE_Reagent->HWE_Rxn Aldol_Reagent Aldol Reagent (2-Nonanone) Aldol_Reagent->Aldol_Rxn Wittig_Reagent Wittig Reagent (Stabilized Ylide) Wittig_Reagent->Wittig_Rxn CM_Reagent CM Reagent (1-Decen-3-one) CM_Reagent->CM_Rxn Product Target Enone (E-isomer) HWE_Rxn->Product Phosphate Salt Byproduct Aldol_Rxn->Product H2O Byproduct Wittig_Rxn->Product TPPO Byproduct CM_Rxn->Product Ethylene Byproduct

Figure 1: Mechanistic pathways for synthesizing the target enone. Note the substrate requirement difference for Cross-Metathesis.

Detailed Experimental Protocols

Protocol A: Masamune-Roush HWE (The "Mild" Standard)

Use this when high E-selectivity and mild conditions are required.

  • Reagent Prep: To a suspension of LiCl (1.2 eq, anhydrous) in dry MeCN, add Dimethyl (2-oxononyl)phosphonate (1.1 eq) and DBU (1.0 eq). Stir for 20 min at room temperature.

  • Addition: Cool to 0°C. Add the substrate aldehyde (1.0 eq) dissolved in MeCN dropwise.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (phosphonate spot is polar; product is less polar).

  • Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate. The dimethyl phosphate byproduct remains largely in the aqueous phase.

  • Validation:

    
    H NMR should show a large coupling constant (
    
    
    
    Hz) for the vinyl protons, confirming the E-isomer.
Protocol B: Claisen-Schmidt Aldol (The "Green" Alternative)

Use this for robust, non-sensitive substrates to maximize atom economy.

  • Setup: Dissolve the substrate aldehyde (1.0 eq) and 2-Nonanone (1.2 eq) in Ethanol (0.5 M).

  • Catalysis: Add 10% aq. NaOH (0.5 eq) dropwise at RT.

  • Reaction: Stir at RT for 12-24 hours. If conversion is slow, heat to 50°C.

  • Workup: Neutralize with 1M HCl. Evaporate Ethanol. Extract residue with DCM.

  • Note: If the

    
    -hydroxy ketone intermediate persists (incomplete dehydration), treat the crude mixture with catalytic p-TsOH in refluxing toluene to force elimination.
    

Strategic Decision Matrix

Use the following logic flow to select the appropriate reagent for your specific substrate.

DecisionTree Start Select Synthesis Route SubstrateQ Is Substrate Base-Sensitive? Start->SubstrateQ Sensitive Yes (e.g., Epoxides, Esters) SubstrateQ->Sensitive High Sensitivity Robust No (Robust) SubstrateQ->Robust Low Sensitivity Metathesis Use Cross-Metathesis (Neutral pH) Sensitive->Metathesis ScaleQ Is Scale > 1kg? Robust->ScaleQ LargeScale Yes (Cost Critical) ScaleQ->LargeScale SmallScale No (Quality Critical) ScaleQ->SmallScale Aldol Use Aldol Condensation (2-Nonanone) LargeScale->Aldol PurificationQ Is Product Lipophilic? SmallScale->PurificationQ Lipophilic Yes (Hard to separate TPPO) PurificationQ->Lipophilic Polar No (Polar Product) PurificationQ->Polar HWE Use HWE (Phosphate washes out) Lipophilic->HWE Wittig Use Wittig (Crystalline Reagent) Polar->Wittig

Figure 2: Decision matrix for selecting the optimal olefination method.

References

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU. Tetrahedron Letters, 25(21), 2183-2186.

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[1][2][3][4][5][6] Chemical Reviews, 89(4), 863-927.

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A general model for selectivity in olefin cross metathesis. Journal of the American Chemical Society, 125(37), 11360-11370.

  • Roman, D., et al. (2021).[1] Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis, 53, A–AA.[1]

Sources

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